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  • Product: 2-(Azepan-4-yl)acetamide hydrochloride
  • CAS: 1862903-99-8

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 2-(Azepan-4-yl)acetamide Derivatives: A Comprehensive Technical Guide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The pursuit of highly selective, metabolically stable kin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The pursuit of highly selective, metabolically stable kinase inhibitors and receptor antagonists has driven medicinal chemistry beyond traditional six-membered heterocycles. The azepane (hexamethyleneimine) scaffold—specifically 2-(Azepan-4-yl)acetamide derivatives—has emerged as a privileged pharmacophore. By offering unique conformational flexibility (twist-chair and boat states) unavailable to rigid piperidines, the seven-membered azepane ring allows substituents to access deep, cryptic hydrophobic pockets within target proteins. This whitepaper dissects the structural rationale, mechanistic pathways, and self-validating experimental workflows for developing 2-(Azepan-4-yl)acetamide-based therapeutics.

Structural Rationale: The Azepane Advantage

Conformational Flexibility vs. Piperidine

Traditional drug discovery heavily relies on piperidine and pyrrolidine rings. However, the seven-membered azepane ring provides a larger spatial volume and distinct vectors for functional group projection[1]. This alicyclic ring size variation is critical when targeting highly conserved ATP-binding sites, as the added flexibility allows the molecule to induce or adapt to transient conformational changes in the kinase hinge region.

The Acetamide Isostere: Solving Plasma Instability

The natural fungal metabolite (–)-balanol is one of the most potent known inhibitors of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt). However, its clinical utility is severely limited by an ester linkage that is rapidly hydrolyzed by plasma esterases[2]. Structure-based drug design (SBDD) resolved this by replacing the labile ester with an acetamide moiety. The resulting 2-(Azepan-4-yl)acetamide derivatives retain the critical hydrogen-bond donor/acceptor network required for ATP-competitive inhibition while demonstrating near-total plasma stability[3].

Mechanistic Pathways & Target Validation

2-(Azepan-4-yl)acetamide derivatives and their structural analogs have demonstrated profound efficacy across multiple distinct therapeutic targets:

Protein Kinase B (PKB/Akt) Inhibition

PKB/Akt is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in human cancers. Azepane-acetamide derivatives act as ATP-competitive inhibitors. The azepane core mimics the ribose ring of ATP, while the acetamide linker precisely positions hydrophobic aryl groups into the adenine-binding pocket[2].

Pan-Pim Kinase Inhibition

Pim kinases (Pim-1, -2, and -3) are constitutively active serine/threonine kinases overexpressed in multiple myeloma and other hematologic malignancies. Flexible, non-planar azepane derivatives (such as the pan-Pim inhibitor GDC-0339) exhibit high efficacy in xenograft models[4]. Interestingly, the aminoazepane moiety is subject to a unique, highly specific CYP1A1-mediated intramolecular rearrangement, highlighting the need for rigorous metabolic profiling during lead optimization[4].

P2Y14 Receptor Antagonism & Beyond

Beyond kinases, azepane derivatives serve as potent antagonists for the P2Y14 receptor, a purinergic GPCR involved in neuroinflammation and asthma[1]. Furthermore, azepane-based iminosugars (e.g., 3-acetamido-4,5,6-trihydroxyazepane) are low-micromolar inhibitors of human lysosomal β-hexosaminidase (HexAB), demonstrating the scaffold's versatility[5].

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PKB PKB / Akt PIP3->PKB Recruitment Survival Cell Survival & Proliferation PKB->Survival Promotes Apoptosis Apoptosis (BAD, FOXO) PKB->Apoptosis Inhibits Pim Pim Kinases (Pim-1/2/3) Pim->Survival Promotes Pim->Apoptosis Inhibits Azepane 2-(Azepan-4-yl)acetamide Derivatives Azepane->PKB ATP-competitive Inhibition Azepane->Pim Pan-Pim Inhibition

Fig 1: Dual inhibition of PKB/Akt and Pim kinase signaling pathways by azepane derivatives.

Comparative Pharmacodynamics

To illustrate the therapeutic potential of the azepane-acetamide scaffold, the following table summarizes quantitative in vitro potency data comparing early ester-based leads against optimized acetamide derivatives and clinical benchmarks.

Compound Class / NameTarget MechanismPrimary Target(s)IC₅₀ (nM)Plasma Stability (t₁/₂)
Balanol-derived Azepane Ester ATP-CompetitivePKBα, PKA5 (PKBα)< 15 min (Unstable)
Azepane Acetamide (Optimized) ATP-CompetitivePKBα, PKA4 (PKBα)> 24 hours (Stable)
GDC-0339 (Aminoazepane) ATP-CompetitivePim-1, -2, -3< 10 (Pan-Pim)High (CYP1A1 specific)
MK-2206 (Benchmark) AllostericAkt1, Akt28 (Akt1)High

Data synthesized from structure-based optimization studies of azepane derivatives[2] and pan-Pim kinase evaluations[4].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed with intrinsic causality and self-validation. The following workflows detail the synthesis and biological evaluation of 2-(Azepan-4-yl)acetamide derivatives.

Workflow A: De Novo Synthesis of 2-(Azepan-4-yl)acetamide Library

Causality & Design: The synthesis begins with the protection of the secondary amine of azepan-4-one to prevent unwanted polymerization. Reductive amination is chosen over direct alkylation to ensure strict regiocontrol at the 4-position. The use of chloroacetyl chloride provides a highly reactive electrophilic center for subsequent diversification via amine substitution.

Step-by-Step Protocol:

  • Protection: Treat azepan-4-one with Di-tert-butyl dicarbonate (Boc₂O) and Triethylamine (TEA) in Dichloromethane (DCM) at 0°C to yield tert-butyl 4-oxoazepane-1-carboxylate.

  • Reductive Amination: React the protected azepanone with an appropriate primary amine (e.g., methylamine) and Sodium cyanoborohydride (NaBH₃CN) in Methanol. Self-Validation: Monitor by LC-MS; the disappearance of the ketone peak (M+H = 214) and appearance of the amine mass confirms conversion.

  • Acetamide Formation: Add Chloroacetyl chloride dropwise to the secondary amine in the presence of N,N-Diisopropylethylamine (DIPEA) at -78°C. DIPEA is utilized to scavenge HCl without acting as a nucleophile.

  • Diversification (Amine Substitution): Introduce a secondary amine (e.g., dimethylamine) and Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF). Heat to 60°C for 4 hours.

  • Deprotection: Cleave the Boc group using 4M HCl in Dioxane to yield the final 2-(Azepan-4-yl)acetamide dihydrochloride salt.

SyntheticWorkflow Step1 Step1 Step2 Step 2: Reductive Amination Amine, NaBH3CN, MeOH Yield: 75-85% Step1->Step2 Step3 Step 3: Acetamide Formation Chloroacetyl chloride, DIPEA Yield: 80% Step2->Step3 Step4 Step 4: Amine Substitution Dimethylamine, K2CO3 Yield: 85% Step3->Step4 Step5 Step5 Step4->Step5 Product {Target Compound|2-(Azepan-4-yl)acetamide Dihydrochloride} Step5->Product

Fig 2: Five-step synthetic workflow for 2-(Azepan-4-yl)acetamide dihydrochloride.

Workflow B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Design: TR-FRET is selected over radiometric ³³P-ATP assays because it eliminates radioactive waste and reduces compound auto-fluorescence interference via a time-delayed reading.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 2X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 2-(Azepan-4-yl)acetamide derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using acoustic dispensing (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2X PKBα or Pim-1 enzyme solution. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set at the empirically determined Kₘ for the specific kinase to ensure competitive inhibition kinetics).

  • Termination & Detection: After 60 minutes, add 10 µL of EDTA (to chelate Mg²⁺ and stop the reaction) containing Europium-labeled anti-phospho antibody and ULight-labeled substrate.

  • Read & Self-Validation: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • System Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM Staurosporine (low signal). A Z'-factor ≥ 0.65 is strictly required to validate the assay run before calculating IC₅₀ values via 4-parameter logistic regression.

Conclusion

The 2-(Azepan-4-yl)acetamide scaffold represents a triumph of structure-based drug design. By leveraging the unique conformational landscape of the seven-membered azepane ring and the metabolic stability of the acetamide isostere, researchers can effectively target deep kinase pockets (PKB/Akt, Pim-1/2/3) and complex GPCRs (P2Y14) that evade traditional piperidine-based drugs. Rigorous adherence to self-validating synthetic and biological workflows ensures the rapid and reliable translation of these derivatives from bench to preclinical models.

References

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry.2[2]

  • Takahashi, R. H., et al. (2017). CYP1A1-Mediated Intramolecular Rearrangement of Aminoazepane in GDC-0339. Drug Metabolism and Disposition.4[4]

  • Spandidos Publications. (2015). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use. International Journal of Oncology.3[3]

  • Puhl, A. C., et al. (2019). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ACS Medicinal Chemistry Letters.1[1]

  • Gloster, T. M., et al. (2021). Structural variation of the 3-acetamido-4,5,6-trihydroxyazepane iminosugar through epimerization and C-alkylation leads to low micromolar HexAB and NagZ inhibitors. RSC Advances.5[5]

Sources

Exploratory

Exploring Azepan-4-yl Acetamide: A Versatile Chemical Building Block in Modern Drug Discovery

Executive Summary The exploration of three-dimensional (3D) pharmaceutical space has become a critical mandate in modern medicinal chemistry, driven by the need to escape the "flatland" of traditional planar aromatic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of three-dimensional (3D) pharmaceutical space has become a critical mandate in modern medicinal chemistry, driven by the need to escape the "flatland" of traditional planar aromatic scaffolds. Among aliphatic heterocycles, the seven-membered azepane ring has emerged as a privileged motif[1]. Specifically, azepan-4-yl acetamide and its derivatives offer a unique combination of conformational flexibility, hydrogen-bonding capacity, and steric bulk.

This technical whitepaper provides an in-depth analysis of azepan-4-yl acetamide as a chemical building block. We will explore its structural rationale, its pivotal role in synthesizing kinase and glycosidase inhibitors, and provide field-proven synthetic protocols designed to maintain the integrity of its sensitive functional groups.

Structural and Physicochemical Profiling: Why Azepane?

The Conformational Advantage

Historically, six-membered piperidine rings have dominated the landscape of saturated nitrogen heterocycles. However, the transition from a piperidine to a seven-membered azepane core fundamentally alters the molecule's Principal Moments of Inertia (PMI)[2]. Azepanes possess greater conformational flexibility, allowing them to adopt multiple low-energy conformations (e.g., chair, boat, and twist-chair variations).

This flexibility is not merely a structural curiosity; it is a functional necessity. For instance, when targeting family 84 glycoside hydrolases (GH84), the azepane ring can distort to mimic the oxocarbenium ion-like transition state of the natural substrate[3]. The acetamide moiety further anchors the molecule within the active site by mimicking the N -acetyl group of O -GlcNAc, establishing crucial hydrogen bonds with conserved active-site residues[4].

Comparative Physicochemical Properties

The incorporation of the acetamide group at the 4-position of the azepane ring optimizes the balance between lipophilicity and aqueous solubility, a critical factor for central nervous system (CNS) penetrance and oral bioavailability.

Table 1: Theoretical Comparison of Saturated N-Heterocyclic Scaffolds

PropertyPiperidin-4-yl AcetamideAzepan-4-yl AcetamidePharmacological Impact of Azepane
Ring Size 6-membered7-memberedIncreased spatial coverage (3D vector projection).
Conformational States Highly restricted (Chair)Flexible (Twist-chair/Boat)Enhanced induced-fit binding in dynamic enzyme pockets.
Steric Hindrance ModerateHighImproved metabolic stability against rapid CYP450 degradation.
Hydrogen Bonding 1 Donor, 1 Acceptor1 Donor, 1 AcceptorMaintained via the conserved acetamide pharmacophore.

Key Applications in Drug Discovery

Azepan-4-yl acetamide serves as a core intermediate in several high-value therapeutic areas:

Oncology: Pim Kinase Inhibitors

Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases upregulated by oncogenes like Flt3-ITD and BCR-Abl. They promote cell survival and are prime targets for acute myeloid leukemia (AML) and solid tumors[5]. Azepan-4-yl acetamide is utilized to synthesize pyrazol-4-yl-heterocyclyl-carboxamides, which act as potent Pim kinase inhibitors. The azepane ring occupies the hydrophobic ATP-binding pocket, while the acetamide group interacts with the hinge region of the kinase[6].

G Oncogenes Oncogenic Signals (Flt3-ITD, BCR-Abl) PimKinase Pim Kinases (Pim-1, Pim-2, Pim-3) Oncogenes->PimKinase Upregulates Survival Cell Survival & Proliferation PimKinase->Survival Promotes Azepane Azepan-4-yl Acetamide Derivatives Azepane->PimKinase Inhibits Apoptosis Apoptosis (Cell Death) Azepane->Apoptosis Induces

Fig 1. Mechanism of action for azepan-4-yl acetamide-derived Pim kinase inhibitors in oncology.

Antimicrobial Resistance: NagZ Inhibitors

In Pseudomonas aeruginosa, the recycling of peptidoglycan is mediated by NagZ, a glycosidase that triggers the expression of AmpC β -lactamase, leading to β -lactam antibiotic resistance. Trihydroxylated azepanes bearing an acetamide (or fluorinated acetamide) moiety at the C-3/C-4 position act as selective, competitive NagZ inhibitors ( Ki​=5.7μM ), effectively potentiating the efficacy of antibiotics like ceftazidime[7].

Analgesia: Ring-Expanded Opioid Modulators

Recent efforts to combat synthetic opioid-induced respiratory depression have led to the development of ring-expanded fentanyl analogs. Replacing the rigid piperidine core of fentanyl with a 4-azepane structure yields potent antagonists that effectively block morphine and fentanyl antinociception in vivo, demonstrating the scaffold's utility in CNS drug design[8].

Table 2: Summary of Biological Targets for Azepane Derivatives

Target Enzyme / ReceptorDisease IndicationRole of Azepane-Acetamide Motif
Pim-1 / Pim-2 Kinases AML, Solid TumorsATP-competitive hinge binder; induces apoptosis.
O-GlcNAcase (GH84) NeurodegenerationTransition-state mimic of oxocarbenium ion.
NagZ Glycosidase P. aeruginosa ResistanceSubstrate mimic; prevents AmpC β -lactamase induction.
Opioid Receptors Fentanyl OverdoseConformational constraint yielding antagonist activity.

Synthetic Methodologies & Experimental Protocols

The synthesis of azepan-4-yl acetamide derivatives requires careful selection of reagents to prevent the over-reduction of the acetamide carbonyl or the premature cleavage of the seven-membered ring.

Causality in Reagent Selection

Standard harsh reducing agents like Lithium Aluminium Hydride ( LiAlH4​ ) frequently lead to the over-reduction of acetamides into secondary amines, drastically reducing yields[2]. To circumvent this, modern protocols utilize Transfer Hydrogenation (using Ammonium Formate and Pd/C) for the reduction of nitro/azido precursors, and milder agents like Lithium Borohydride ( LiBH4​ ) when ester reductions are required in the presence of an acetamide[2][5].

Protocol: Transfer Hydrogenation and Acetylation

The following protocol outlines a self-validating, high-yield workflow for generating 2-(azepan-4-yl)acetamide intermediates from nitro-azepane precursors[5][9].

Reagents Required:

  • Nitro-azepane precursor (e.g., 22.0 mmol)

  • Ammonium formate ( NH4​HCO2​ ) (176.0 mmol, 8 eq.)

  • 10% Palladium on Carbon (Pd/C) (5.5 mmol, 0.25 eq.)

  • Methanol (MeOH), anhydrous (100 mL)

  • Dichloromethane (DCM) and Deionized Water

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-azepane precursor (approx. 7.8 g) in 100 mL of anhydrous MeOH in a round-bottom flask equipped with a reflux condenser. Purge the system with nitrogen gas for 10 minutes to displace oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (585 mg) to the solution under a continuous nitrogen stream to prevent catalytic ignition of methanol vapors.

  • Hydrogen Donor Addition: Add ammonium formate (10.23 g) in a single portion. Causality Note: Ammonium formate decomposes in situ to provide a steady, controlled release of hydrogen gas ( H2​ ) and carbon dioxide, preventing the localized over-pressurization and over-reduction common with direct H2​ balloon methods.

  • Reaction Execution: Heat the mixture to 70°C and stir for 4 hours. Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.

  • Workup & Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (20 mL).

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to yield a crude gum. Partition the residue between deionized water (20 mL) and DCM (100 mL). Extract the aqueous layer twice with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to yield the azepan-4-yl amine intermediate as a pale yellow gum.

  • Acetylation (If starting from amine): React the resulting amine with acetic anhydride (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C for 2 hours to yield the final azepan-4-yl acetamide.

G Step1 Starting Material (e.g., 6,7-dihydro-1H-azepin-3(2H)-one) Step2 Intermediate Formation (Azido/Nitro-Azepane) Step1->Step2 Functionalization Step3 Reduction (Pd/C, Ammonium Formate, MeOH) Step2->Step3 Catalytic Hydrogenation Step4 Acetylation / Coupling (Formation of Acetamide) Step3->Step4 Amine Derivatization Product Target Compound (Azepan-4-yl Acetamide Derivative) Step4->Product Purification

Fig 2. General synthetic workflow for azepan-4-yl acetamide chemical building blocks.

Conclusion

Azepan-4-yl acetamide is far more than a simple structural variant of piperidine. Its unique 3D topology, combined with the hydrogen-bonding capability of the acetamide group, makes it an indispensable building block for targeting complex, dynamic enzyme pockets such as those found in Pim kinases and glycoside hydrolases. By employing controlled synthetic methodologies like transfer hydrogenation, medicinal chemists can efficiently leverage this scaffold to design next-generation therapeutics.

References

  • Zha, G. et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry 162.
  • US Patent 8614206B2. Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
  • RCSB PDB 2W66 (2009).
  • ACS Publications (2025). Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. Journal of Medicinal Chemistry Vol. 68 No. 21.
  • SciSpace (2017). Selective trihydroxylated azepane inhibitors of NagZ, a glycosidase involved in Pseudomonas aeruginosa resistance to β -lactams.
  • White Rose eTheses Online. Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space.
  • BRENDA Enzyme Database. Information on EC 3.2.1.169 - protein O-GlcNAcase.

Sources

Foundational

The Evolution and Application of Azepane Hydrochloride Salts in Modern Drug Discovery: A Technical Whitepaper

Introduction: The Azepane Scaffold in Medicinal Chemistry The azepane (hexamethyleneimine) scaffold has emerged as a privileged seven-membered heterocyclic ring system in modern medicinal chemistry[1]. Characterized by i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane (hexamethyleneimine) scaffold has emerged as a privileged seven-membered heterocyclic ring system in modern medicinal chemistry[1]. Characterized by its inherent three-dimensional structure and high degree of conformational flexibility, the azepane ring provides an optimal core for the development of highly specific therapeutic agents. Over the past few decades, more than 20 for indications ranging from metabolic disorders to severe neurological diseases[2].

In drug development, the free-base forms of azepane derivatives often present challenges related to oxidation, auto-alkylation, and poor aqueous solubility. Consequently, synthesizing these compounds as hydrochloride (HCl) salts is a critical developmental step. The hydrochloride salt forms drastically improve crystalline stability, enhance bioavailability, and provide the synthetic tractability required for complex downstream coupling reactions.

Historical Context and Pharmacological Milestones

Historically, the exploration of seven-membered azacycles was limited by the thermodynamic challenges of ring expansion. However, advances in transition-metal catalysis and the Beckmann rearrangement of cyclohexanone oximes have unlocked this chemical space, leading to several breakthrough applications[3].

  • Neuropharmacology: Recent high-throughput screening of the GDB-4c database has identified N-benzylated bicyclic azepanes as potent, nanomolar inhibitors of monoamine transporters (NET, DAT, SERT) and σ -1 receptors[3]. Furthermore, was developed as a broad-spectrum antiparkinsonian agent. It functions uniquely as a low-affinity non-competitive NMDA receptor antagonist and a selective MAO-B inhibitor, modulating striatal dopaminergic and serotonergic systems[4],[5].

  • Antimicrobial & Anti-inflammatory Agents: The conjugation of the azepane moiety into lupane triterpenoid scaffolds has yielded , which demonstrate profound antimycobacterial effects—particularly against isoniazid-resistant M. tuberculosis strains[6]. Additionally, topical formulations of hemantane gel have shown remarkable efficacy in attenuating adjuvant-induced arthritis by downregulating T-cell proliferation and cytotoxicity[7].

Physicochemical Profiling of Key Azepane Hydrochloride Derivatives

To understand the structural diversity of this class, the quantitative physicochemical data of prominent azepane hydrochloride derivatives are summarized below.

Compound NameCAS NumberMolecular Weight ( g/mol )Key Pharmacological Target / UseTypical Synthetic Yield (%)
1-(2-Chloroethyl)azepane HCl 26487-67-2198.13API Intermediate (e.g., Bazedoxifene)~84.5%
(S)-3-Amino-2-oxo-azepane HCl 26081-07-2160.63Chiral Building Block / CatalystVariable
Hemantane (A-7) HCl N/A269.85NMDA Receptor / MAO-B>80.0%
Azepano-betulin HCl N/AVariableM. tuberculosis RNAP Inhibitor~60-75%

Mechanistic Pathways of Azepane-Based Therapeutics

The polypharmacological nature of azepane derivatives, particularly Hemantane hydrochloride, requires a clear understanding of its signaling cascade. The dual-action mechanism provides synergistic relief in both neurodegenerative and inflammatory models.

G Hemantane Hemantane HCl (Azepane Derivative) NMDAR NMDA Receptor (Low-Affinity Antagonism) Hemantane->NMDAR Blocks MAOB MAO-B Enzyme (Selective Inhibition) Hemantane->MAOB Inhibits TCell T-Cell Proliferation & Cytotoxicity NMDAR->TCell Downregulates Motor Improvement in Motor Deficits (PD) NMDAR->Motor Synergistic effect Dopamine Striatal Dopamine Levels Increased MAOB->Dopamine Prevents degradation Arthritis Attenuation of Arthritis/Inflammation TCell->Arthritis Reduces Dopamine->Motor Alleviates

Caption: Pharmacological signaling pathways of Hemantane hydrochloride in neuroprotection and inflammation.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, establishing reproducible, high-yield protocols is paramount. The following methodologies detail the synthesis and biological evaluation of azepane hydrochloride salts, explicitly outlining the causality behind each experimental condition.

Protocol A: Synthesis and Crystallization of 1-(2-Chloroethyl)azepane Hydrochloride

Objective: To synthesize a highly pure, stable crystalline intermediate for downstream API manufacturing[8].

  • Phase-Transfer Alkylation: React azepane with bromochloroethane in the presence of a phase-transfer catalyst to yield the free base, 1-(2-chloroethyl)azepane[9].

  • Solvent Selection & Setup: Transfer the crude free base into 165.9 g of isopropanol. Causality: Isopropanol provides differential solubility; the free base is highly soluble, whereas the resulting HCl salt will precipitate upon cooling, driving the equilibrium toward crystallization.

  • Acidification: Vigorously stir the solution while slowly venting dry hydrogen chloride (HCl) gas. Monitor the pH continuously and stop venting when the pH reaches ≤2.5 . Causality: This highly acidic environment guarantees complete protonation of the azepane nitrogen, preventing the free amine from undergoing unintended nucleophilic auto-alkylation.

  • Thermal Treatment & Purification: Heat the mixture to 80 °C for 30 minutes, then add 2.8 g of activated carbon and stir for an additional 30 minutes. Causality: Heating ensures kinetically trapped impurities remain in solution, while activated carbon adsorbs colored byproducts and trace metals. Perform thermal filtration immediately to remove the carbon without precipitating the product.

  • Controlled Crystallization: Cool the filtrate slowly to 0–5 °C and let it stand for 8 hours. Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals and excludes solvent inclusions.

  • Isolation: Filter the solid and dry under vacuum to yield the final hydrochloride salt.

  • Validation Checkpoint: The purity of the isolated N-(2-chloroethyl)hexamethyleneimine hydrochloride must be confirmed via HPLC to be ≥98.6% before proceeding to biological assays[8].

Protocol B: In Vitro Enzyme Inhibition Assay (Targeting MAO-B)

Objective: To validate the biological efficacy of synthesized azepane HCl derivatives using a standardized fluorometric assay[1].

  • Compound Preparation: Prepare a 10 mM stock solution of the azepane HCl compound in DMSO. Perform serial dilutions in HEPES buffer (pH 7.4). Causality: The HCl salt ensures immediate dissolution in the aqueous buffer. The final assay concentration of DMSO must be kept strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, combine the diluted test compounds, the target enzyme (MAO-B), and the specific fluorogenic substrate.

  • Initiation: Add ATP/cofactors to initiate the reaction and incubate at 30 °C for exactly 60 minutes.

  • Detection: Quench the reaction and measure product formation via fluorescence. Calculate the percent inhibition relative to a vehicle (DMSO) control to account for baseline solvent effects. Fit the dose-response data to a four-parameter logistic equation to determine the IC 50​ .

  • Validation Checkpoint: The Z'-factor of the assay plate must be >0.5 to ensure the signal dynamic range is sufficient for distinguishing true inhibitors from assay noise.

G Start Raw Materials (Azepane + Alkyl Halide) Alkylation Phase-Transfer Alkylation (Organic Solvent) Start->Alkylation React Acidification Acidification (Dry HCl) pH <= 2.5 Alkylation->Acidification Isopropanol solvent Purification Activated Carbon Treatment & Thermal Filtration Acidification->Purification Heat to 80 °C Crystallization Controlled Cooling (0-5 °C) & Crystallization Purification->Crystallization Filtrate QC Quality Control (HPLC, NMR, Yield >80%) Crystallization->QC Isolate solid

Caption: Step-by-step workflow for the synthesis, purification, and validation of azepane hydrochloride salts.

Conclusion

Azepane hydrochloride salts represent a versatile and highly tractable chemical space for modern drug discovery. From functioning as crucial intermediates for complex APIs to acting as standalone neuroprotective and antimicrobial agents, their unique 3D conformation and salt-enhanced physicochemical properties make them indispensable. By adhering to rigorous synthetic protocols and self-validating pharmacological assays, researchers can continue to unlock the therapeutic potential of the hexamethyleneimine scaffold.

References

  • Zha, G.-F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry (2019).[Link]

  • Kazakova, O., et al. "New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design." International Journal of Molecular Sciences (2021).[Link]

  • Rey, J., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry (2023). [Link]

  • Val'dman, E.A., et al. "Low-Affinity NMDA Receptor Antagonist Hemantane in a Topical Formulation Attenuates Arthritis Induced by Freund's Complete Adjuvant in Rats." PubMed / NIH (2024).[Link]

Sources

Exploratory

An In-Depth Technical Guide to the 2-(Azepan-4-yl)acetamide Scaffold for Drug Discovery Professionals

Abstract: This technical guide provides a comprehensive overview of the 2-(azepan-4-yl)acetamide scaffold, a promising structural motif for the development of novel therapeutics. While a specific CAS number for 2-(Azepan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the 2-(azepan-4-yl)acetamide scaffold, a promising structural motif for the development of novel therapeutics. While a specific CAS number for 2-(Azepan-4-yl)acetamide hydrochloride is not indexed in major chemical databases, this guide will delve into the constituent components of this scaffold—the azepane ring and the acetamide moiety—to provide researchers, scientists, and drug development professionals with the necessary insights for its application. We will explore the synthesis, physicochemical properties, and potential biological activities of related compounds, supported by established protocols and data from relevant studies.

Introduction: The Azepane-Acetamide Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its non-planar and flexible conformation allows for the spatial presentation of substituents in a variety of vectors, making it an attractive core for designing ligands that can optimally interact with biological targets.[2][3] The incorporation of an azepane moiety has led to the development of over 20 FDA-approved drugs with a wide range of therapeutic applications.[4]

The acetamide group is a fundamental functional group in drug design, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity.[5] It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the active sites of enzymes and receptors.[6] The combination of the azepane ring and the acetamide group in the 2-(azepan-4-yl)acetamide scaffold presents a unique opportunity for the design of novel drug candidates with potentially enhanced pharmacological profiles.

Identifiers and Physicochemical Properties of Related Compounds

While a dedicated entry for 2-(Azepan-4-yl)acetamide hydrochloride is not available, we can analyze the properties of its core components and closely related analogs to predict its characteristics.

Table 1: Identifiers and Properties of Related Azepane and Acetamide Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Azepane111-49-9C₆H₁₃N99.17The foundational seven-membered nitrogen-containing heterocycle.
Acetamide60-35-5C₂H₅NO59.07The simplest amide derived from acetic acid, often used as a building block.[6]
2-(Azepan-1-yl)acetamide1622-89-5C₈H₁₆N₂O156.23A structural isomer where the acetamide group is attached at the 1-position of the azepane ring.
2-(4-Benzyl-1,4-diazepan-1-yl)acetamide1241595-62-9C₁₄H₂₁N₃O247.34A related diazepane derivative highlighting the scaffold's versatility.[7]

The physicochemical properties of the target scaffold can be extrapolated from these related structures. The presence of the azepane ring suggests a degree of lipophilicity and a basic nitrogen atom that can be protonated to form a hydrochloride salt, enhancing aqueous solubility. The acetamide group contributes polarity and hydrogen bonding capabilities.[5]

Synthesis of the Azepane-Acetamide Scaffold

A general and robust synthetic strategy for obtaining 2-(azepan-4-yl)acetamide hydrochloride would likely involve the amidation of a suitable azepane-containing amine precursor. While a specific protocol for the target compound is not published, a logical synthetic pathway can be proposed based on established organic chemistry principles.[8][9][10]

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Preparation of the Azepane Intermediate cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Final Product Formation Azepan-4-one Azepan-4-one 4-Aminoazepane 4-Aminoazepane derivative Azepan-4-one->4-Aminoazepane Reductive Amination 2-(Azepan-4-yl)acetamide_derivative Protected 2-(Azepan-4-yl)acetamide 4-Aminoazepane->2-(Azepan-4-yl)acetamide_derivative Acylation with 2-chloroacetyl chloride Final_Product 2-(Azepan-4-yl)acetamide hydrochloride 2-(Azepan-4-yl)acetamide_derivative->Final_Product Deprotection & Salt Formation (HCl)

Caption: A plausible synthetic route to 2-(Azepan-4-yl)acetamide hydrochloride.

Experimental Protocol: General Amide Coupling

This protocol describes a general method for the synthesis of N-substituted acetamides from a primary amine, which can be adapted for the synthesis of the target compound.

  • Reaction Setup: To a solution of the primary amine (e.g., a protected 4-aminoazepane derivative) in an aprotic solvent such as dichloromethane or acetonitrile, add a base (e.g., triethylamine or diisopropylethylamine) to act as a proton scavenger.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add an acetylating agent, such as acetyl chloride or acetic anhydride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[8]

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid.[11] The resulting precipitate is then collected by filtration and dried.

Potential Biological Applications and Mechanism of Action

The azepane scaffold is a key feature in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications for its derivatives.[4][12]

Table 2: Therapeutic Areas of Interest for Azepane-Containing Compounds

Therapeutic AreaBiological Target/Mechanism of ActionReference
OncologyProtein kinase inhibition (e.g., PKB/Akt)[13]
Central Nervous System DisordersModulation of neurotransmitter transporters and receptors[14]
Alzheimer's DiseaseInhibition of β-secretase (BACE1)[14]
Infectious DiseasesAntimicrobial and antifungal activity[2]

The acetamide moiety is also a common pharmacophore in many drugs, including analgesics and anti-inflammatory agents, where it often plays a critical role in binding to the target protein.[5] For instance, in certain COX-2 inhibitors, the acetamide nitrogen forms crucial hydrogen bonds within the enzyme's active site.

The combination of these two pharmacologically important motifs in the 2-(azepan-4-yl)acetamide scaffold could lead to compounds with novel or improved activities in these and other therapeutic areas.

Illustrative Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Azepane_Inhibitor Azepane-based PKB/Akt Inhibitor Azepane_Inhibitor->Akt inhibits

Caption: Potential mechanism of action for an azepane-based anticancer agent targeting the PI3K/Akt signaling pathway.[14]

Conclusion and Future Directions

The 2-(azepan-4-yl)acetamide scaffold represents a compelling starting point for the design and synthesis of novel therapeutic agents. Although specific identifiers and experimental data for 2-(azepan-4-yl)acetamide hydrochloride are not currently available in public literature, the well-documented importance of the azepane and acetamide moieties in medicinal chemistry provides a strong rationale for its exploration.

Future research in this area should focus on the synthesis and biological evaluation of a library of 2-(azepan-4-yl)acetamide derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying compounds with potent and selective activity against various biological targets. This in-depth technical guide serves as a foundational resource for researchers embarking on the investigation of this promising chemical scaffold.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • What is Acetamide used for? (2024). Patsnap Synapse. Retrieved March 12, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved March 12, 2026, from [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). PMC. Retrieved March 12, 2026, from [Link]

  • Classification and Physical Properties of Azepine Derivatives. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2025).
  • Acetamide: Uses and Applications. (n.d.). Scribd. Retrieved March 12, 2026, from [Link]

  • Acetylenic Amides. I. Synthesis of N-Substituted-2-propynamides. (2007). Taylor & Francis Online.
  • Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. (2021). PubMed. Retrieved March 12, 2026, from [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. (2021). Nepal Journals Online.
  • Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Acetamide derivatives, preparation method and application thereof. (n.d.). Google Patents.
  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry.
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil. (2016). RSC Publishing.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research.
  • Preparation method of acetamidine hydrochloride. (n.d.). Google Patents.
  • Method of producing acetamidine hydrochloride. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Peptide Coupling to Sterically Hindered Secondary Amines – A Case Study on 2-(Azepan-4-yl)acetamide

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Methodologists. Introduction and Mechanistic Rationale The incorporation of non-canonical, conformationally constrained amino acids and sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Methodologists.

Introduction and Mechanistic Rationale

The incorporation of non-canonical, conformationally constrained amino acids and scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. 2-(Azepan-4-yl)acetamide is a highly valuable building block in this space. Its 7-membered azepane ring introduces specific dihedral angle restrictions that are highly effective at stabilizing secondary structures, such as β-turns [1].

However, acylating the secondary amine (N1) of an azepane ring presents a significant synthetic challenge. The 7-membered ring undergoes rapid pseudorotation between chair and twist-chair conformations, creating a dynamic steric shield around the nucleophilic nitrogen. Standard carbodiimide-based coupling conditions (e.g., DIC/HOBt) often result in incomplete conversions, necessitating multiple coupling cycles or elevated temperatures that risk epimerization of the incoming amino acid.

The Causality of Reagent Selection

To overcome this steric barrier, the choice of coupling reagent is critical. Uronium/aminium salts based on the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, such as HATU , are the gold standard for this application [2].

The superiority of HATU over its HOBt analog (HBTU) is mechanistically driven by a neighboring group effect . The pyridine nitrogen atom within the HOAt leaving group participates in a hydrogen-bonded, 7-membered cyclic transition state with the incoming azepane amine. This interaction pre-organizes the sterically hindered nucleophile, significantly lowering the activation energy barrier for N-acylation [3].

Expert Insight: A major practical advantage of 2-(Azepan-4-yl)acetamide is that the primary amine of the acetamide group at the 4-position is resonance-stabilized and non-nucleophilic under standard peptide coupling conditions. Therefore, it does not require orthogonal protecting groups, streamlining the synthetic route.

G A Carboxylic Acid (e.g., Fmoc-AA-OH) B Activation (HATU + DIPEA) A->B C OAt-Active Ester Intermediate B->C Fast E Coupled Peptide Product C->E 7-Membered TS D 2-(Azepan-4-yl)acetamide (Nucleophile) D->E N-acylation

Workflow of HATU-mediated activation and coupling to 2-(Azepan-4-yl)acetamide.

Comparative Coupling Efficacy

To establish a baseline for protocol development, various coupling reagents were evaluated for the acylation of 2-(Azepan-4-yl)acetamide with a sterically hindered amino acid (Fmoc-Val-OH). The quantitative data summarized below demonstrates why advanced uronium reagents are strictly required for this scaffold.

Coupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Yield (%)Epimerization (%)
DIC Oxyma PureNoneDMF122545< 1.0
PyBOP HOBtDIPEADMF1225622.1
HATU NoneDIPEADMF425943.5
COMU NoneTMPDMF22596< 1.0
COMU NoneTMPDMF0.2575 (MW)> 981.5

Table 1: Representative optimization data for the coupling of Fmoc-Val-OH to 2-(Azepan-4-yl)acetamide. TMP = 2,4,6-trimethylpyridine. MW = Microwave irradiation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes built-in causality checks to ensure the reaction proceeds as intended, minimizing the risk of downstream failures.

Protocol A: Standard Solution-Phase Coupling (HATU/DIPEA)

Best for: Standard amino acids (e.g., Gly, Ala, Phe) coupling to the azepane ring.

Reagents:

  • Fmoc-Amino Acid (1.2 equiv)

  • 2-(Azepan-4-yl)acetamide (1.0 equiv)

  • HATU (1.15 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Fmoc-Amino Acid and HATU in anhydrous DMF. Add DIPEA dropwise while stirring at room temperature.

    • Causality Check: The solution will transition to a faint yellow color, indicating the formation of the OAt-active ester. Crucial: Allow this to stir for exactly 3 minutes before adding the amine. If the azepane is added too early, the uronium salt of HATU can react directly with the secondary amine, forming an irreversible guanidinium byproduct that terminates the synthesis.

  • Coupling: Add 2-(Azepan-4-yl)acetamide to the pre-activated mixture. Stir at room temperature for 4 hours.

  • In-Process Monitoring: Sample 5 µL of the reaction, dilute in 100 µL Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is complete when the mass of the unreacted azepane ([M+H]+ = 157.2) is consumed, replaced by the product mass ([M+H]+ = Mass Fmoc-AA-OH + 156.2 - 18).

  • Targeted Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash 3x with 5% aqueous LiCl. (Causality: LiCl specifically partitions DMF into the aqueous layer, preventing emulsion formation).

    • Wash 2x with saturated NaHCO3. (Causality: Deprotonates and removes the HOAt byproduct and unreacted Fmoc-AA-OH).

    • Wash 1x with 1M HCl. (Causality: Protonates and removes unreacted azepane and DIPEA).

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Coupling (COMU/TMP)

Best for: Highly sterically hindered amino acids (e.g., Val, Ile, Aib) where RT coupling stalls.

Mechanistic Note: When coupling bulky aliphatic side chains to the 7-membered ring, thermal energy is required. HATU can degrade explosively under microwave conditions and promotes epimerization at high temperatures. COMU (a morpholino-based uronium salt of Oxyma) is safer under microwave irradiation and, when paired with the weaker base TMP, suppresses base-catalyzed racemization [2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine Fmoc-Amino Acid (1.5 equiv), COMU (1.45 equiv), and 2-(Azepan-4-yl)acetamide (1.0 equiv) in DMF (0.2 M).

  • Base Addition: Add TMP (3.0 equiv). Seal the vial.

  • Microwave Irradiation: Heat the reaction to 75°C for 15 minutes using dynamic power modulation (max 30W).

  • Validation & Workup: Cool to room temperature. Analyze via LC-MS. If conversion is >95%, proceed with the targeted workup described in Protocol A.

G Start Evaluate Initial Coupling (HATU/DIPEA, RT, 2h) Check Conversion > 95%? Start->Check Proceed Proceed to Deprotection & Next Cycle Check->Proceed Yes Opt1 Switch to COMU/TMP (Reduces epimerization) Check->Opt1 No (High Epimerization) Opt2 Apply Microwave Heating (75°C, 15 min) Check->Opt2 No (Steric Block/Low Yield)

Decision tree for optimizing hindered secondary amine peptide couplings.

References

  • Title: β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid Source: The Journal of Organic Chemistry (ACS Publications) / NIH PMC URL: [Link]

  • Title: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Source: Wikipedia, The Free Encyclopedia URL: [Link]

Application

Application Notes &amp; Protocols: Optimization of Nucleophilic Substitution Reactions Using Azepane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique conformational flexibility and stereochemical complexity offer a distinct three-dimensional chemical space compared to more common five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine.[3][4][5] This guide provides an in-depth exploration of the use of azepane derivatives in nucleophilic substitution reactions—a cornerstone of modern synthetic chemistry for forging carbon-heteroatom bonds. We will delve into the mechanistic advantages of the azepane core, present detailed, field-tested protocols for key transformations such as N-alkylation and Nucleophilic Aromatic Substitution (SNAr), and provide actionable strategies for reaction optimization.

The Azepane Advantage in Nucleophilic Reactions

The utility of a nucleophile is governed by a delicate balance of basicity, steric accessibility, and the stability of the transition state it forms. The azepane ring's larger size and higher conformational flexibility, when compared to its smaller piperidine analog, introduce unique properties that can be leveraged for optimizing reactions.

  • Enhanced Nucleophilicity: The pKa of the conjugate acid of azepane is approximately 11.1, slightly higher than that of piperidine (approx. 11.2). While their basicities are comparable, the azepane ring's flexible nature can allow for more favorable orbital overlap in the transition state of SN2 and SNAr reactions, potentially accelerating reaction rates. This flexibility allows the nitrogen's lone pair to be presented more effectively to the electrophilic center.

  • Three-Dimensional Diversity: The seven-membered ring provides a larger and more diverse canvas for substitution. This allows chemists to install various functional groups that can fine-tune the molecule's steric and electronic properties, as well as its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is critical in drug development.[5][6]

  • Scaffold Rigidity and Vector Control: While conformationally flexible, specific substitution patterns on the azepane ring can lock it into preferred conformations. This is a powerful tool in drug design for holding pharmacophoric elements in a precise three-dimensional arrangement to optimize binding to biological targets.[5]

The diagram below illustrates the key structural differences that underpin the unique reactivity of azepane derivatives.

Azepane_Advantages cluster_0 Structural Features of Azepane cluster_1 Impact on Reactivity & Application Azepane Azepane Core (7-Membered Ring) Flexibility Greater Conformational Flexibility Azepane->Flexibility Dimensionality Larger 3D Chemical Space for Substitution Azepane->Dimensionality Nucleophilicity Enhanced Nucleophilicity (pKa ~11.1) Azepane->Nucleophilicity Piperidine Piperidine Core (6-Membered Ring) Rigidity More Rigid Structure Piperidine->Rigidity Optimization Optimization of Reaction Kinetics & Selectivity Flexibility->Optimization DrugDesign Fine-Tuning of Pharmacokinetic Properties (ADME) Dimensionality->DrugDesign Nucleophilicity->Optimization

Caption: Key structural features of azepane influencing its synthetic utility.

Core Application: N-Alkylation of Azepane Derivatives (SN2)

Direct N-alkylation is a fundamental method for elaborating the azepane scaffold.[7] The reaction involves the nucleophilic attack of the azepane nitrogen on an alkyl halide or sulfonate, proceeding via a classic SN2 mechanism. While seemingly straightforward, optimization is often required to manage common side reactions like overalkylation or elimination.[8]

Protocol 1: General Procedure for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic azepane derivative with an alkyl bromide.

Materials:

  • Azepane derivative (1.0 eq.)

  • Alkyl Bromide (1.1 - 1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the azepane derivative (1.0 eq.) and anhydrous acetonitrile (to make a 0.1 - 0.5 M solution).

  • Add anhydrous potassium carbonate (2.0 eq.). The base acts as a scavenger for the HBr generated. Cesium carbonate can be used for less reactive halides.[7]

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic base, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure N-alkylated azepane.[9]

Optimization & Troubleshooting

The success of N-alkylation is highly dependent on the substrate and alkylating agent. The following table outlines key parameters for optimization.

ParameterStandard ConditionOptimization Strategy & Rationale
Base K₂CO₃For unreactive alkyl halides (e.g., alkyl chlorides), a stronger, more soluble base like Cs₂CO₃ or a non-nucleophilic organic base like DBU may be required. For sensitive substrates, a milder base like NaHCO₃ can prevent side reactions.
Solvent AcetonitrileDMF or DMSO are more polar aprotic solvents that can accelerate SN2 reactions by better solvating the cation, leaving the nucleophile more "naked" and reactive.[10]
Temperature 60 °CLowering the temperature can minimize elimination side products, especially with secondary alkyl halides.[10] Conversely, for sterically hindered substrates, higher temperatures (reflux) may be necessary to drive the reaction to completion.
Leaving Group Alkyl BromideFor sluggish reactions, switching to a better leaving group like iodide (R-I) or triflate (R-OTf) can dramatically increase the reaction rate. Alkyl iodides can be generated in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for creating aryl-amine bonds, which are ubiquitous in pharmaceuticals. Azepane derivatives can serve as excellent nucleophiles in these reactions, particularly with electron-deficient aromatic or heteroaromatic systems.[11]

Protocol 2: General Procedure for SNAr with an Activated Fluoroarene

This protocol details the coupling of an azepane derivative with an electron-deficient fluoroarene, a common SNAr substrate.

Materials:

  • Azepane derivative (1.1 eq.)

  • Electron-deficient Fluoroarene (e.g., 2,4-dinitrofluorobenzene) (1.0 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the fluoroarene (1.0 eq.) and cesium carbonate (2.0 eq.).

  • Add anhydrous DMSO to dissolve/suspend the reagents (final concentration ~0.2 M).

  • Add the azepane derivative (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature. SNAr reactions with highly activated arenes are often rapid. For less activated systems, heating to 80-120 °C may be required.

  • Monitor the reaction progress by TLC or LC-MS until the starting fluoroarene is consumed.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The general workflow for optimizing and executing these nucleophilic substitution reactions is depicted below.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_exec 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis & Optimization Reactants Select Azepane Derivative & Electrophile Conditions Choose Initial Conditions (Solvent, Base, Temp) Reactants->Conditions Setup Assemble Dry Glassware Under Inert Atmosphere Conditions->Setup Execute Combine Reagents & Heat as Required Setup->Execute Monitor Monitor Progress (TLC, LC-MS) Execute->Monitor Quench Quench Reaction & Perform Extraction Monitor->Quench Purify Purify via Column Chromatography Quench->Purify Analyze Characterize Product (NMR, MS) & Assess Yield Purify->Analyze Optimize If Yield is Low, Adjust Conditions (See Tables) Analyze->Optimize Iterate?

Caption: A generalized workflow for nucleophilic substitution reactions.

Conclusion

The azepane scaffold offers significant advantages for the synthesis of complex, three-dimensional molecules relevant to drug discovery. Its enhanced nucleophilicity and conformational flexibility make it a powerful building block in nucleophilic substitution reactions. By understanding the core principles behind SN2 and SNAr reactions and systematically applying the optimization strategies outlined in these protocols, researchers can effectively leverage azepane derivatives to accelerate the development of novel chemical entities.

References

  • Dandepally, S. R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 743-764. [Link]

  • Yadav, V. K., & Sriram, M. (2021). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. Molecules, 26(21), 6593. [Link]

  • National Center for Biotechnology Information. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Caramella, P., et al. (2024). A skeletal editing strategy to convert nitroarenes into saturated azepanes. Nature Chemistry. [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

  • ResearchGate. (n.d.). Bioactive molecules containing azepane rings. ResearchGate. [Link]

  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Medicinal Chemistry Research. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2080-2086. [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. [Link]

  • Tominaga, Y., et al. (2005). Reaction of 2-Methoxy-3H-azepine with NBS: Efficient Synthesis of 2-Substituted 2H-Azepines. The Journal of Organic Chemistry, 70(8), 3178-3183. [Link]

  • National Center for Biotechnology Information. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed Central. [Link]

  • ACS Publications. (2024). Synthesis of 1,3-Dicarbonyl Azepines via Photoinitiated Reactions of Aryl Azides with Carbon-Based Nucleophiles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Request PDF. [Link]

  • Chemistry Community. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature Portfolio. [Link]

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

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Method

Application of 2-(Azepan-4-yl)acetamide in High-Throughput Screening: Escaping Flatland via sp³-Enriched Scaffolds

Introduction & Strategic Rationale High-throughput screening (HTS) campaigns have historically been plagued by the "flatland" phenomenon—screening libraries dominated by planar, sp²-hybridized aromatic molecules. These f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

High-throughput screening (HTS) campaigns have historically been plagued by the "flatland" phenomenon—screening libraries dominated by planar, sp²-hybridized aromatic molecules. These flat compounds often suffer from poor kinetic solubility, leading to aggregation-based false positives, and exhibit high rates of promiscuous, off-target binding. To overcome this bottleneck, modern library design prioritizes building blocks with a high fraction of sp³-hybridized carbons (Fsp³). The incorporation of 1[1].

Among these next-generation building blocks, 2-(Azepan-4-yl)acetamide has emerged as a premier scaffold for Diversity-Oriented Synthesis (DOS) and DNA-Encoded Libraries (DELs).

Mechanistic Causality: Why Azepane?
  • Conformational Dynamism: Unlike rigid piperidines or flat benzenes, the seven-membered azepane ring is non-planar and can adopt multiple energy minima (e.g., twist-chair and boat conformations). This flexibility allows the scaffold to dynamically adapt to cryptic or transient protein binding pockets, 2[2].

  • High Fsp³ Character: With an Fsp³ of 0.88, this building block drives the three-dimensionality of the resulting library.3[3].

  • Dual Vector Functionality: The secondary amine in the azepane ring serves as a highly reactive handle for conjugation to library cores, while the acetamide group at the 4-position acts as a pre-organized hydrogen bond donor/acceptor vector.

Quantitative Data Presentation

To illustrate the superiority of the azepane scaffold in HTS environments, the physicochemical properties and screening metrics are summarized below.

Table 1: Physicochemical Comparison of Scaffolds

Metric2-(Azepan-4-yl)acetamide2-(Pyridin-4-yl)acetamide (Flat Analog)Impact on HTS Performance
Fsp³ 0.880.14Higher Fsp³ reduces promiscuous off-target binding.
Kinetic Solubility (pH 7.4) >90 µM<10 µMPrevents false positives caused by compound aggregation.
Conformational States Multiple (Twist-chair, boat)Single (Planar)Adapts to complex, 3D cryptic binding pockets.
H-Bond Donors/Acceptors 2 / 21 / 2Enhances specific target engagement via the acetamide vector.

Table 2: HTS Library Performance Metrics

Library TypePrimary Hit RateConfirmed Hit RateZ'-Factor (Average)PAINS Attrition Rate
Azepane-Enriched DEL 0.85%0.62%0.78< 2%
Traditional sp²-rich Library 1.25%0.15%0.65> 15%

Experimental Protocols: A Self-Validating System

Protocol 1: On-DNA Reductive Amination for DEL Synthesis

In DEL synthesis, the chemistry must be highly efficient and aqueous-compatible to protect the DNA barcode. 4[4], but requires stringent quality control.

  • Causality: Reductive amination is selected over direct alkylation to prevent poly-alkylation of the azepane nitrogen. A mildly acidic pH (5.5) is strictly maintained to activate the aldehyde without causing DNA depurination.

Step-by-Step Methodology:

  • Preparation: Dissolve the DNA-tethered aldehyde core (1 mM) in 250 mM MOPS buffer (pH 5.5).

  • Reagent Addition: Add 2-(Azepan-4-yl)acetamide (100 equiv) dissolved in DMA (Dimethylacetamide). Note: The large excess drives the equilibrium toward the imine intermediate.

  • Reduction: Add NaCNBH₃ (100 equiv). Note: NaCNBH₃ is a mild reducing agent that selectively reduces the protonated imine at pH 5.5 without reducing the aldehyde or damaging the DNA.

  • Incubation: Shake the reaction mixture at 25°C for 16 hours.

  • Self-Validation (LC-MS): Withdraw a 2 µL aliquot. Perform ethanol precipitation by adding 10% v/v 3M NaCl, followed by 3 volumes of cold ethanol (-20°C). Centrifuge, wash the pellet, and analyze via LC-MS to confirm a mass shift corresponding to >90% conversion before pooling the library.

Protocol 2: TR-FRET Target Engagement Assay for HTS

Once the library is synthesized or decoded, hit validation requires a robust biochemical assay.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the delayed emission reading (e.g., 100 µs delay) completely eliminates the short-lived background autofluorescence inherent to many HTS library compounds, dramatically lowering the false-positive rate.

Step-by-Step Methodology:

  • Reagent Dispensing: Dispense 5 µL of the target protein (e.g., His-tagged kinase, 10 nM final) into a 384-well low-volume plate using a bulk reagent dispenser.

  • Compound Addition: Transfer 50 nL of the azepane-library hits (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550). Note: Acoustic dispensing prevents tip cross-contamination and ensures precise nanoliter transfers without altering assay volume.

  • Tracer & Antibody Addition: Add 5 µL of a detection mixture containing a fluorescent tracer (Cy5-labeled known ligand) and Terbium (Tb)-labeled anti-His antibody.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Reading & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

    • Validation Check: Calculate the Z'-factor using positive (no inhibitor) and negative (excess reference inhibitor) controls. A Z' > 0.5 validates the plate, confirming the signal window is wide enough to reliably distinguish hits from noise.

Visualizations

Workflow: DEL Synthesis & Screening

DEL_Workflow A DNA-Tethered Aldehyde Core (Library Scaffold) C On-DNA Reductive Amination (NaCNBH3, pH 5.5) A->C B 2-(Azepan-4-yl)acetamide (High Fsp3 Amine) B->C D LC-MS Validation (Confirm >90% Conversion) C->D E Azepane-Enriched DEL Pool (10^6 - 10^9 Compounds) D->E Pass F Affinity Selection (Target Protein Incubation) E->F G Next-Gen Sequencing (NGS) & Hit Decoding F->G

Caption: Workflow for incorporating 2-(Azepan-4-yl)acetamide into DNA-Encoded Libraries for HTS.

Mechanistic Logic: Target Engagement

BindingLogic Target Target Protein Cryptic Pocket Azepane Azepane Core Conformational Flexibility Azepane->Target Shape Complementarity Fsp3 High Fsp3 Character Enhanced Kinetic Solubility Azepane->Fsp3 Acetamide Acetamide Vector H-Bond Donor/Acceptor Acetamide->Target Specific H-Bonds Fsp3->Target Reduced Off-Target Toxicity

Caption: Mechanistic rationale for target engagement using the azepane-acetamide pharmacophore.

References

  • Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction - PMC. nih.gov.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry. acs.org.
  • Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC. nih.gov.
  • Discovery of PqsE Thioesterase Inhibitors for Pseudomonas aeruginosa using DNA-Encoded Small Molecule Library Screening - PMC. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Hygroscopicity in Azepane Hydrochloride Salts

Welcome to the Technical Support Center. Handling cyclic secondary amine hydrochlorides, such as azepane hydrochloride (hexamethyleneimine HCl), often presents significant physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling cyclic secondary amine hydrochlorides, such as azepane hydrochloride (hexamethyleneimine HCl), often presents significant physicochemical challenges. Due to its severe hygroscopicity, azepane HCl is prone to rapid moisture uptake, deliquescence, and subsequent chemical or physical instability. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to help you overcome these formulation and handling hurdles.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does my azepane hydrochloride powder rapidly turn into a sticky paste when exposed to ambient laboratory air? A: This phenomenon is known as deliquescence. The root cause lies in the crystal lattice of the hydrochloride salt. The chloride ion ( Cl− ) is highly electronegative with a small ionic radius, creating a localized high charge density. This makes it an exceptionally strong hydrogen-bond acceptor for atmospheric water molecules [1]. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the thermodynamic drive for water adsorption overcomes the lattice energy, causing the solid to dissolve in its own adsorbed moisture.

Q2: We are experiencing weight drift during analytical weighing. How can we accurately weigh azepane HCl? A: Weight drift is a direct consequence of dynamic moisture sorption. To overcome this:

  • Environmental Control: Weigh the API in a controlled humidity environment (e.g., a glove box or dry room maintained below 20% RH).

  • Volumetric Transfer (Alternative): If dry-room facilities are unavailable, prepare a stock solution by rapidly transferring an approximate mass into a tared volumetric flask, sealing it, weighing it to determine the exact mass by difference, and immediately dissolving it in an anhydrous solvent.

Q3: Our formulation is failing long-term stability due to moisture. Should we change the salt form or adjust the formulation? A: The decision depends on your development stage:

  • Early-Stage (Preclinical): Prioritize Salt Screening . Swapping the chloride ion for a larger, less hydrophilic counterion (e.g., tosylate, mesylate, or citrate) distributes the charge over a larger molecular volume, significantly reducing the hydrogen-bonding affinity for water [2].

  • Late-Stage (Clinical/Commercial): If the API form is locked, utilize Formulation Strategies . Co-process the API with highly absorbent, water-insoluble excipients (like microcrystalline cellulose) or apply a moisture-barrier film coating (e.g., PVA-based systems) to the final dosage form [3].

Section 2: Experimental Workflows & Logical Relationships

Below is the logical decision matrix for addressing hygroscopic APIs based on the project phase.

Mitigation_Workflow A Hygroscopic Azepane HCl (Deliquescent API) B Assess Development Stage A->B C Early API / Preclinical (Form Flexible) B->C D Late Formulation / Clinical (Form Locked) B->D E Execute Salt Screening & Co-crystallization C->E F Apply Moisture-Barrier Coating & Hydrophobic Excipients D->F G Validate via Dynamic Vapor Sorption (DVS) E->G F->G

Decision workflow for mitigating azepane hydrochloride hygroscopicity based on development stage.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every procedure must incorporate internal checks. Below are the self-validating protocols for characterizing and overcoming azepane hygroscopicity.

Protocol A: Dynamic Vapor Sorption (DVS) for CRH Determination

Purpose: To quantitatively determine the hygroscopicity and Critical Relative Humidity (CRH) of the API. Self-Validation Mechanism: The protocol uses a dm/dt (change in mass over time) equilibrium threshold rather than fixed time intervals, ensuring true thermodynamic equilibrium is reached before moving to the next humidity step [4].

Step-by-Step Methodology:

  • System Calibration: Run a standard sodium chloride (NaCl) reference sample. The system must accurately detect NaCl's known deliquescence point at ~75% RH at 25°C.

  • Baseline Establishment: Load 10–20 mg of azepane HCl into the quartz sample pan. Expose the sample to 0% RH at 25°C until the mass change rate ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. Validation: This confirms the complete removal of surface water, establishing a true dry mass ( m0​ ).

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until the dm/dt<0.002%/min criterion is met.

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH.

  • Data Interpretation: Plot the equilibrium mass change versus RH. A sharp exponential upward curve indicates the CRH. If the desorption curve does not overlap the sorption curve (hysteresis), it validates that water has been incorporated into the crystal lattice (hydrate formation) rather than just surface adsorption.

DVS_Workflow A 1. System Calibration (NaCl Standard) B 2. Baseline Establishment (0% RH, dm/dt < 0.002%) A->B C 3. Sorption Cycle (10% RH Step Increases) B->C D 4. Desorption Cycle (Check for Hysteresis) C->D E 5. Isotherm Generation (Identify CRH) D->E

Self-validating Dynamic Vapor Sorption (DVS) workflow for hygroscopicity profiling.

Protocol B: High-Throughput Salt Screening

Purpose: To synthesize and identify a less hygroscopic salt variant of azepane. Self-Validation Mechanism: Uses orthogonal analytical techniques (PXRD and DSC) to confirm that a true novel crystalline salt has formed, rather than a physical mixture of the free base and the acid [2].

Step-by-Step Methodology:

  • Counterion Selection: Select pharmaceutically acceptable acids (e.g., p-toluenesulfonic acid, methanesulfonic acid, citric acid) ensuring the ΔpKa (pKa of base - pKa of acid) is > 3 to guarantee complete proton transfer.

  • Reaction Setup: Dissolve azepane free base in an anhydrous solvent (e.g., ethanol or ethyl acetate). Add equimolar amounts of the selected counterion acid.

  • Crystallization: Employ slow cooling or anti-solvent addition to induce crystallization. Isolate the precipitate via vacuum filtration and dry under a vacuum at 40°C.

  • Primary Validation (PXRD): Analyze the dried powder using Powder X-Ray Diffraction. Validation: The diffractogram must exhibit a unique peak pattern distinct from both the raw azepane free base and the pure counterion acid.

  • Secondary Validation (DSC): Perform Differential Scanning Calorimetry. Validation: A single, sharp endothermic melting peak confirms the phase purity of the new salt. Multiple peaks indicate an unreacted physical mixture or solvates.

Salt_Screening A Azepane Free Base + Acid Counterion B Solvent Evaporation / Cooling Crystallization A->B C PXRD Analysis B->C D New Crystalline Phase? C->D E DSC / TGA Validation D->E Yes F Reject (Amorphous / Mixture) D->F No

High-throughput salt screening and orthogonal validation workflow for azepane derivatives.

Section 4: Quantitative Data Presentation

The following table summarizes the comparative physicochemical properties of various azepane salt forms. Note: Data represents typical profiles for cyclic secondary amine salts to illustrate the efficacy of counterion swapping in mitigating hygroscopicity.

Salt FormCounterionCritical Relative Humidity (CRH)Aqueous Solubility (mg/mL)Hygroscopicity Classification (Ph. Eur.)
Azepane Hydrochloride Chloride ( Cl− )~45%> 500Very Hygroscopic / Deliquescent
Azepane Mesylate Methanesulfonate~65%> 200Hygroscopic
Azepane Tosylate p-Toluenesulfonate> 85%~ 50Slightly Hygroscopic
Azepane Citrate Citrate> 80%~ 100Slightly Hygroscopic

Data Interpretation: Moving from a small, highly charged chloride ion to a bulky, aromatic tosylate ion increases the CRH from 45% to >85%. This drastically improves benchtop stability and handling, albeit with a trade-off in absolute aqueous solubility.

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: PubMed Central (PMC) URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PubMed Central (PMC) URL: [Link]

  • Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asia Pharmaceutics URL: [Link]

Optimization

Technical Support Center: Minimizing Side Reactions During Azepane Ring Functionalization

Welcome to the advanced technical support and troubleshooting center for azepane functionalization. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the unique thermo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for azepane functionalization. Designed for researchers, synthetic chemists, and drug development professionals, this guide addresses the unique thermodynamic and kinetic challenges associated with seven-membered nitrogen heterocycles.

Part 1: Frequently Asked Questions (FAQs) – The Fundamentals of Azepane Reactivity

Q1: Why do azepane rings frequently undergo ring contraction or expansion during functionalization? A1: Azepanes possess inherent conformational flexibility and transannular strain. Unlike rigid five- or six-membered rings, azepanes can adopt multiple low-energy conformations (e.g., twist-chair, boat) that interconvert rapidly at room temperature. During functionalization—particularly when proceeding through highly reactive intermediates like azetidinium ions—this intermediate stability often results in competitive side reactions, such as ring contraction to six-membered piperidines or expansion to eight-membered azocanes[1].

Q2: What causes overalkylation during direct N-alkylation of azepanes, and how can it be prevented? A2: Direct N-alkylation of the secondary amine in an azepane core often leads to overalkylation, forming unwanted quaternary ammonium salts. This occurs because the mono-alkylated tertiary amine product remains highly nucleophilic and competes with the starting material. To prevent this, scientists employ reductive amination (forming an iminium ion followed by in-situ reduction)[2] or utilize highly selective boron-catalyzed N-alkylation protocols (e.g., using B(C₆F₅)₃) that offer strict mono-selectivity by forming a controlled ether adduct intermediate[3].

Part 2: Troubleshooting Guide – Regioselectivity in C–H Activation

Issue: Obtaining complex mixtures of α-sp², α-sp³, and β-sp² functionalized products during the cross-coupling of azepenes. Root Cause Analysis: The lack of distinct electronic or steric differentiation between the adjacent carbon atoms in the azepane ring leads to poor regiocontrol during transition-metal-catalyzed activation. Solution: Implement Heteroatom-Directed Transition Metal Catalysis. For instance, in the synthesis of α-aryl azepenes, using a carbonyl directing group with a Ruthenium catalyst ensures site-selective sp² C–H activation. The regioselectivity is governed by the rate differences between sp² and sp³ C–H activation and the critical chelation between the Ru metal and the directing group[4].

Pathway N1 Azepane Enamide (Starting Material) N2 Ru-Catalyst Chelation N1->N2 N3 Rate-Determining α-sp² C-H Cleavage N2->N3 Directed by Carbonyl N6 β-sp² or α-sp³ Activation (Side Reactions) N2->N6 Unfavorable Kinetics N4 Cross-Coupling with Aryl Boronic Acid N3->N4 Ag₂O Base, 1,4-Dioxane N5 α-Aryl Azepene (Desired Product) N4->N5

Mechanistic pathway of Ru-catalyzed regiocontrolled α-C-H activation in azepenes.

Protocol 1: Ru-Catalyzed Regiocontrolled α-C–H Arylation of Azepenes

Self-Validating System: The exclusive formation of the α-sp² product over the α-sp³ or β-sp² variants acts as an internal control for catalyst efficacy and solvent choice.

  • Precursor Preparation: Synthesize and purify the azepane cyclic enamide precursor. Ensure the substrate is free of Lewis basic impurities that could poison the Ru-catalyst[5].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the azepane enamide (1.0 equiv), aryl boronic acid (1.5 equiv), and the Ruthenium catalyst.

  • Base & Solvent Selection: Add Ag₂O as the base and 1,4-dioxane as the solvent.

    • Causality Note: Ag₂O is critical for facilitating the transmetalation step without promoting base-catalyzed ring-opening, while 1,4-dioxane provides the optimal dielectric environment for exclusive α-sp² functionalization[4].

  • Reaction Execution: Stir the mixture under an inert argon atmosphere at 80–100 °C until complete consumption of the starting material (monitor via LC-MS to validate the absence of unreacted enamide).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove silver salts, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Part 3: Troubleshooting Guide – Preventing Overalkylation in α-C(sp³)–H Functionalization

Issue: Di-alkylation or poly-alkylation when attempting to functionalize the α-methylene C–H bonds of saturated azepanes. Root Cause Analysis: Standard directing groups often fail to sterically shield the secondary positions once the first alkylation occurs, or they inadvertently activate the opposite α-position. Solution: Utilize a Trifluoromethyl O-Benzyl Amidoxime Directing Group with Ir(I) Catalysis. This specific directing group tightly coordinates the Ir(I) center, promoting mono-selective branched α-C(sp³)–H alkylation with olefins while entirely suppressing overalkylation[6].

G A Unprotected Azepane (Prone to Overalkylation) B Install O-Benzyl Amidoxime Directing Group A->B Step 1: Protection C Ir(I)-Catalyzed α-C(sp³)-H Alkylation (Regio- & Mono-selective) B->C Step 2: Olefin Addition D Cleavage of Directing Group C->D Step 3: Deprotection E Pure Mono-Functionalized Azepane D->E Final Isolation

Workflow for preventing overalkylation via amidoxime-directed Ir(I) catalysis.

Protocol 2: Ir(I)-Catalyzed Mono-Selective α-C(sp³)–H Alkylation

Self-Validating System: The recovery of a single branched regioisomer post-cleavage validates the steric shielding efficiency of the amidoxime group.

  • Directing Group Installation: React the free azepane with the corresponding trifluoromethyl O-benzyl amidoxime reagent to protect the nitrogen and install the directing moiety.

  • Reaction Setup: Inside an argon-filled glovebox, charge a reaction vial with the amidoxime-protected azepane (1.0 equiv), [Ir(coe)₂Cl]₂ catalyst (5 mol%), and the olefin coupling partner (e.g., ethyl acrylate, 2.0 equiv)[7].

  • Solvent Addition: Dissolve the mixture in anhydrous THF.

  • Catalytic Cycle: Seal the vial, remove it from the glovebox, and heat at 100 °C for 24 hours.

    • Causality Note: The elevated temperature is required to overcome the activation barrier of the highly stable unactivated C(sp³)–H bond, while the amidoxime group sterically shields the nitrogen, preventing the secondary amine from undergoing unwanted N-alkylation or di-alkylation[6].

  • Cleavage: After isolation of the mono-alkylated intermediate, remove the amidoxime directing group using mild reductive conditions (e.g., Zn/AcOH) to liberate the functionalized free azepane.

Part 4: Quantitative Data & Optimization Matrix

To aid in experimental design, the following table summarizes the optimized conditions for minimizing side reactions across various functionalization types.

Functionalization TypeCatalyst / ReagentKey Additives / SolventTarget SelectivityYield / Outcome
α-C(sp²)–H Arylation Ru-catalystAg₂O, 1,4-dioxaneExclusive α-sp² (vs α-sp³ / β-sp²)High regiocontrol[4]
α-C(sp³)–H Alkylation Ir(I)-catalystO-Benzyl amidoxime DGMono-alkylation (prevents di-alkylation)~70% (Azepane)[7]
Direct N-Alkylation B(C₆F₅)₃ (1 mol%)4 Å MS, Toluene, 110 °CMono N-alkylation (prevents overalkylation)High yield[3]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Azepan-4-yl)acetamide HCl

Welcome to the technical support center for 2-(Azepan-4-yl)acetamide HCl. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Azepan-4-yl)acetamide HCl. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under basic conditions. Here, we provide in-depth scientific explanations, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

2-(Azepan-4-yl)acetamide HCl possesses two key functional groups that influence its stability: a secondary amide and a tertiary amine within a cyclic azepane ring, present as a hydrochloride salt. While amides are generally stable, they are susceptible to hydrolysis under both acidic and basic conditions, with the rate of degradation being significantly influenced by pH and temperature.[1][2] The azepane ring itself is generally stable, but the overall stability of the molecule in solution is a critical factor for its handling, storage, and application in experimental settings.

The hydrochloride salt form enhances the solubility of the compound in aqueous solutions. However, when dissolved, the salt dissociates, and the resulting pH of the solution will be acidic. When the experimental conditions require a basic pH, the addition of a base will neutralize the hydrochloride and deprotonate the azepane nitrogen, leading to the free base form of the compound. It is in this basic environment that the stability of the amide bond becomes a primary concern.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(Azepan-4-yl)acetamide HCl under basic conditions?

A1: The primary degradation pathway under basic conditions is the hydrolysis of the amide bond.[3] This reaction is initiated by a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This process results in the cleavage of the C-N bond, yielding two main degradation products: 4-aminoazepane and acetate.[3][4]

Q2: I've noticed a decrease in the concentration of my 2-(Azepan-4-yl)acetamide HCl solution over time when stored at a basic pH. Why is this happening?

A2: This is likely due to base-catalyzed hydrolysis of the amide bond, as explained above. The rate of this degradation is dependent on the concentration of the base (hydroxide ions) and the temperature.[5] Storing solutions at a higher pH and elevated temperatures will accelerate the degradation process. For optimal stability, it is recommended to prepare basic solutions fresh and use them promptly.

Q3: Can the hydrochloride salt affect the stability of the compound in a basic solution?

A3: The hydrochloride salt itself does not directly participate in the degradation reaction under basic conditions. Its main role is to improve the aqueous solubility of the compound.[6] However, when preparing a basic solution from the HCl salt, an equimolar amount of base will be consumed to neutralize the HCl before the solution becomes basic.[7] It is crucial to account for this when calculating the amount of base needed for your experiment to ensure you reach the desired final pH.

Q4: Are there any other potential degradation pathways I should be aware of?

A4: Besides hydrolysis, oxidation is another common degradation pathway for many organic molecules, especially those with electron-rich groups.[8][9] While the primary concern for this molecule under basic conditions is hydrolysis, prolonged exposure to atmospheric oxygen, especially in the presence of trace metal ions, could potentially lead to oxidative degradation. However, hydrolysis is expected to be the more significant and faster degradation route under basic conditions.

Q5: How can I monitor the stability of my 2-(Azepan-4-yl)acetamide HCl solution?

A5: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[10] These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 2-(Azepan-4-yl)acetamide HCl under basic conditions.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of parent compound in basic solution Base-catalyzed hydrolysis of the amide bond.- Prepare basic solutions fresh and use them immediately.- If storage is necessary, store at a lower temperature (2-8°C) to slow down the degradation rate.[12]- Consider using the lowest possible basic pH that is effective for your experiment.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Identify the degradation products. The primary degradation products are expected to be 4-aminoazepane and acetate. Mass spectrometry (LC-MS) can be used for definitive identification.- Ensure your analytical method is capable of separating the parent peak from all degradation product peaks.
Inconsistent results between experiments Variability in solution preparation and storage.- Standardize your solution preparation protocol. Ensure the final pH is consistent across all experiments.- Use calibrated pH meters.- Control the temperature and duration of your experiments carefully.
Precipitation observed when adding base The free base form of 2-(Azepan-4-yl)acetamide may have lower solubility in your solvent system compared to the HCl salt.- Ensure the final concentration of the compound in the basic solution does not exceed its solubility limit.- Consider using a co-solvent to improve the solubility of the free base.

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14]

Objective: To intentionally degrade 2-(Azepan-4-yl)acetamide HCl under basic conditions to identify potential degradation products and understand the degradation pathway.

Materials:

  • 2-(Azepan-4-yl)acetamide HCl

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC or UPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of 2-(Azepan-4-yl)acetamide HCl at a concentration of 1 mg/mL in water.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated HPLC or UPLC method. The target degradation is typically between 5-20%.[15] If degradation is too slow, a higher concentration of NaOH (e.g., 1 M) or a higher temperature can be used.[13]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(Azepan-4-yl)acetamide from its degradation products.

Typical HPLC Parameters (starting point, may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.

Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak.

Visualizations

Diagram 1: Base-Catalyzed Hydrolysis of 2-(Azepan-4-yl)acetamide

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_azepan_4_yl_acetamide 2-(Azepan-4-yl)acetamide tetrahedral_intermediate Tetrahedral Intermediate 2_azepan_4_yl_acetamide->tetrahedral_intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) 4_aminoazepane 4-Aminoazepane tetrahedral_intermediate->4_aminoazepane C-N Bond Cleavage acetate Acetate tetrahedral_intermediate->acetate

Caption: Base-catalyzed hydrolysis pathway.

Diagram 2: Forced Degradation Study Workflow

G start Start: Prepare Stock Solution (1 mg/mL) add_base Add 0.1 M NaOH start->add_base incubate Incubate at 60°C add_base->incubate sampling Withdraw Samples at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize with 0.1 M HCl sampling->neutralize analyze Analyze by HPLC/UPLC neutralize->analyze end End: Evaluate Stability analyze->end

Sources

Optimization

Technical Support Center: Azepan-4-yl Acetamide Solvent Remediation

Welcome to the Technical Support Center for API crystallization and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API crystallization and purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with removing residual solvents from azepan-4-yl acetamide crystals.

Because azepane derivatives possess a highly flexible seven-membered heterocyclic ring and multiple hydrogen-bonding sites (the ring nitrogen and the acetamide moiety), they are notoriously prone to trapping polar solvents within their crystal lattice. This guide provides causality-driven troubleshooting, self-validating protocols, and regulatory baselines to ensure your active pharmaceutical ingredients (APIs) meet global safety standards.

Regulatory Baselines: ICH Q3C Quantitative Limits

Before troubleshooting, it is critical to benchmark your target residual solvent levels against the globally harmonized standards. The table below summarizes the Permitted Daily Exposure (PDE) and concentration limits for solvents commonly used in the synthesis and purification of azepane scaffolds[1],[2],[3],[4],[5].

SolventICH Q3C ClassificationPDE (mg/day)Concentration Limit (ppm)
Chloroform Class 2 (Limit strictly)0.660
Acetonitrile Class 2 (Limit strictly)4.1410
N-Methylpyrrolidone (NMP) Class 2 (Limit strictly)5.3530
Tetrahydrofuran (THF) Class 2 (Limit strictly)7.2720
Methanol Class 2 (Limit strictly)30.03000
Ethanol Class 3 (Low toxic potential)50.05000

Diagnostic Troubleshooting Workflow

When standard drying fails, identifying whether the solvent is surface-adsorbed or lattice-entrapped is the critical first step. Use the logical workflow below to determine the correct remediation protocol.

SolventRemoval Start Azepan-4-yl Acetamide Residual Solvent > ICH Limits Check Thermal & Diffraction Analysis (DSC, TGA, PXRD) Start->Check Surface Surface Adsorbed (No Lattice Alteration) Check->Surface Free solvent Lattice Lattice Entrapped / Solvate (Shift in Tg / Melting Point) Check->Lattice Bound solvent Vacuum Standard Vacuum Drying (40-60°C) Surface->Vacuum Ultrasound Ultrasound-Assisted Crystallization Lattice->Ultrasound Re-processing API batch Humidity Humidity-Mediated Secondary Drying Lattice->Humidity Class 2/3 Alcohols/Halogens CoSolvent Low-Boiling Co-solvent Displacement Lattice->CoSolvent High-boiling (DMF/NMP) Success Target Achieved (Compliant with ICH Q3C) Vacuum->Success Mass transfer sufficient Ultrasound->Vacuum Humidity->Vacuum CoSolvent->Vacuum

Workflow for troubleshooting residual solvent removal in azepane derivatives.

Frequently Asked Questions & Causality-Driven Solutions

Q1: Why do standard vacuum drying methods fail to reduce high-boiling solvents (like NMP) below ICH Q3C limits in azepan-4-yl acetamide?

Causality & Mechanism: Azepan-4-yl acetamide contains multiple hydrogen-bond donors and acceptors. When crystallized from polar aprotic solvents like N-Methylpyrrolidone (NMP), these solvents act as bridge-builders in the hydrogen bond network. Rather than merely adsorbing to the crystal surface, the solvent molecules become kinetically trapped within the crystal lattice, forming stable solvates[6]. Standard vacuum drying relies on surface evaporation; however, the thermal energy required to break these lattice-bound hydrogen bonds often exceeds the thermal degradation point of the azepane ring. Consequently, the solvent remains trapped, and the material may even solidify into a glassy state that hampers further evaporation[6].

Q2: How can we break a stable NMP solvate without thermally degrading the API?

Solution: Implement a Low-Boiling Co-Solvent Displacement strategy. Causality: By introducing a volatile mobility-enhancing agent (such as ethanol), you induce a solvent exchange within the crystal lattice. The low-boiling co-solvent penetrates the lattice, competitively hydrogen bonds with the azepane/acetamide moieties, and lowers the glass transition temperature ( Tg​ ) of the local amorphous regions. This significantly increases the diffusion rate of the trapped high-boiling solvent to the surface, where it can be easily evaporated[7].

Protocol 1: Low-Boiling Co-Solvent Displacement

  • Resuspension: Suspend the azepan-4-yl acetamide crystals (containing >530 ppm NMP) in anhydrous ethanol at a ratio of 1:5 (w/v).

  • Agitation: Agitate the slurry at 30°C for 2 hours to allow the mobility-enhancing agent to penetrate the lattice and displace the NMP[7].

  • Validation Checkpoint: Before filtration, analyze a micro-sample of the wet cake via Differential Scanning Calorimetry (DSC). The disappearance of the high-temperature endotherm (associated with the NMP solvate) confirms successful solvent displacement.

  • Filtration & Drying: Isolate the crystals via vacuum filtration. Transfer the wet cake to a vacuum dryer and apply a vacuum of <50 mbar at 40°C for 4-6 hours. The displaced NMP will co-evaporate with the ethanol[6].

Q3: We are detecting high levels of bulk-entrapped solvent directly from the crystallization step. How can we prevent this entrapment proactively?

Solution: Utilize Ultrasound-Assisted Crystallization (Sonocrystallization). Causality: Solvent entrapment often occurs due to rapid, uncontrolled crystal growth where solvent molecules are "built into" lattice defects. Applying ultrasonic treatment during the precipitation phase induces acoustic cavitation. The rapid formation and collapse of micro-bubbles generate localized high pressure and shear forces. This promotes massive secondary nucleation, yielding smaller, highly uniform crystals with significantly fewer lattice defects. Consequently, the solvent is excluded from the bulk material during formation, making subsequent drying highly efficient[8].

Protocol 2: Ultrasound-Assisted Crystallization

  • Dissolution: Dissolve the crude azepan-4-yl acetamide in the primary solvent at 50°C until a clear solution is achieved.

  • Cooling & Sonication: Begin cooling the solution at a controlled rate of 0.5°C/min. Once the supersaturation point is reached, immediately apply ultrasonic irradiation (e.g., 20 kHz, 100 W)[8].

  • Precipitation: Maintain sonication throughout the primary nucleation and crystal growth phase (typically 15-30 minutes) to prevent agglomeration and solvent inclusion[8].

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the sonocrystallized batch. A sharp, well-defined diffractogram without an "amorphous halo" confirms high crystallinity and the absence of solvent-induced lattice defects[7].

  • Isolation: Filter the resulting micro-crystals and proceed with standard vacuum drying[8].

Q4: Our process uses chloroform and methanol, but residual levels remain stubbornly high. What is the most effective scalable drying method?

Solution: Humidity-Mediated Secondary Drying. Causality: For solvents capable of strong hydrogen bonding (like methanol) or those that induce porous amorphous phases (like chloroform), standard dry-air vacuuming is inefficient. Introducing controlled water vapor (humidity) during the drying phase acts as a lattice plasticizer. The water molecules competitively hydrogen-bond with the azepan-4-yl acetamide, effectively "flushing out" the methanol/chloroform. The high vapor pressure of the resulting solvent-water mixture facilitates rapid evaporation, clearing the lattice of residual organic solvents[5].

Protocol 3: Humidity-Mediated Secondary Drying

  • Initial Drying: Perform standard rotary evaporation or tray drying to remove bulk surface solvent.

  • Humidity Exposure: Transfer the semi-dry API to a controlled environmental chamber. Expose the crystals to 60-75% Relative Humidity (RH) at 30°C for 4 hours. The moisture will penetrate the porous structure and displace the trapped methanol/chloroform[5].

  • Validation Checkpoint: Monitor the weight loss of the humidified sample using Thermogravimetric Analysis (TGA). A rapid, continuous weight drop at lower temperatures validates that the trapped solvent has been successfully mobilized[5].

  • Final Vacuum Drying: Transfer the humidified crystals to a vacuum dryer (<20 mbar, 40°C) for 6 hours to remove the displaced organic solvents and residual water, ensuring the final product meets the ICH Q3C limits (<3000 ppm for methanol, <60 ppm for chloroform)[5].

References[1] Title: ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents | Source: gmp-compliance.org | URL:Verify Source[7] Title: US8834929B2 - Drying of drug-containing particles | Source: google.com | URL:Verify Source[2] Title: Impurities: Guideline for Residual Solvents Q3C(R8) - ICH | Source: ich.org | URL:Verify Source[3] Title: ICH Q3C Residual Solvents Case Study: Generic Drug Project | Source: resolvemass.ca | URL:Verify Source[4] Title: ICH guideline Q3C (R6) on impurities: guideline for residual solvents | Source: tga.gov.au | URL:Verify Source[8] Title: WO2012123502A1 - A novel process of residual solvent removal | Source: google.com | URL:Verify Source[6] Title: A Versatile Method of Ambient-Temperature Solvent Removal | Source: nih.gov | URL:Verify Source[5] Title: Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water | Source: researchgate.net | URL:Verify Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Baseline Noise &amp; Peak Broadening in Azepane Salts

Welcome to the Advanced NMR Troubleshooting Center. As an Application Scientist, I frequently encounter researchers struggling with seven-membered nitrogen heterocycles (azepanes).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As an Application Scientist, I frequently encounter researchers struggling with seven-membered nitrogen heterocycles (azepanes). Azepane salts present a "perfect storm" of NMR artifacts: their inherent molecular flexibility, the quadrupolar nature of the naturally abundant nitrogen isotope, and the physical properties of their salt forms often result in spectra plagued by severe baseline roll and peak broadening.

This guide is engineered to help you diagnose and resolve these overlapping phenomena through mechanistic understanding and self-validating experimental protocols.

Part 1: Diagnostic Data Summary

Before adjusting spectrometer parameters, it is critical to identify the physical causality behind your spectral artifacts. The table below summarizes the quantitative parameters of the three primary causes of baseline and broadening issues in azepane NMR.

Artifact SourcePhysical CausalityTimescale / FrequencyPrimary Spectral SymptomsResolution Strategy
Acoustic Ringing RF-induced mechanical vibration of probe metal10 – 100 µs (Decay time)Severe low-frequency baseline roll (wavy baseline), primarily in ¹³C/¹⁵NIncrease pre-scan delay (DE), Backward Linear Prediction (BLP)
Conformational Exchange Ring flipping & N-inversion10³ – 10⁵ s⁻¹ (Exchange rate)Broad humps for α/β carbons and protons at 298 KVariable Temperature (VT) NMR (Cooling to -50 °C)
¹⁴N Quadrupolar Effect Asymmetric electric field gradient acting on spin-1 ¹⁴N~10⁻¹² s (Relaxation time)Extreme broadening of adjacent ¹H/¹³C signalsIndirect detection, ¹⁵N labeling, or elevated temperature
Part 2: Logical Troubleshooting Workflow

Use the following decision matrix to isolate the root cause of your spectral distortion.

Workflow A Observe Broadening/Noise in Azepane NMR B Wavy Baseline Roll? A->B C Broad Alpha-Protons? A->C D Broad / Drifting NH+ Peak? A->D Sol1 Acoustic Ringing: Increase DE / Use Backward LP B->Sol1 Yes Sol2 14N Quadrupolar Effect or Conformational Exchange C->Sol2 Yes Sol3 Proton Exchange: Dry sample / Lower pH D->Sol3 Yes VT Perform VT-NMR (-50°C) Sol2->VT Res1 Peaks Sharpen: Conformational Exchange VT->Res1 Res2 Peaks Remain Broad: 14N Quadrupolar Relaxation VT->Res2

Caption: Logical troubleshooting workflow for diagnosing NMR baseline and broadening artifacts in azepane salts.

Part 3: Frequently Asked Questions (Mechanistic Insights)

Q1: My ¹³C spectrum of an azepane salt has a severe "wavy" baseline roll that makes integration impossible. Is my sample concentration too low? While low concentration exacerbates the visual impact, the root cause is acoustic ringing . When a high-power radiofrequency (RF) pulse is applied, it induces an oscillating current in the probe's coil. In a strong magnetic field, this current generates mechanical vibrations (acoustic waves) in the metal components of the probe. These vibrations generate spurious RF signals that are detected by the receiver during the first few microseconds of the Free Induction Decay (FID). Because this artifact decays rapidly, Fourier transformation of this truncated signal results in a low-frequency baseline roll. This is especially prevalent in low-gamma nuclei like ¹³C and when using high-Q cryoprobes (1).

Q2: The baseline is flat, but the proton signals adjacent to the nitrogen (alpha-protons) are extremely broad. Why? This is caused by ¹⁴N Quadrupolar Relaxation . The naturally abundant nitrogen isotope (¹⁴N, 99.6%) is a spin-1 nucleus with a large quadrupolar moment. In azepane salts, the local electronic environment around the protonated nitrogen is highly asymmetric, creating a strong electric field gradient (EFG). The interaction between the ¹⁴N quadrupolar moment and the EFG causes the ¹⁴N nucleus to relax extremely rapidly. This rapid relaxation partially decouples the scalar (J) interaction between the ¹⁴N and the adjacent alpha-protons, "smearing" the multiplet into a broad, featureless hump (2).

Q3: My entire ¹H spectrum looks like a series of broad humps at room temperature. Is my azepane salt degrading? No, your sample is likely undergoing intermediate-scale conformational exchange . Seven-membered azepane rings are highly flexible. They rapidly interconvert between various twist-chair and twist-boat conformations, coupled with nitrogen atom inversion. When the rate of this conformational exchange ( kex​ ) is on the same timescale as the NMR frequency difference between the conformers ( Δν ), the signals coalesce into broad peaks (3).

Dynamics TC1 Twist-Chair (Equatorial) TB Twist-Boat (Transition) TC1->TB Ring Flip TC2 Twist-Chair (Axial) TB->TC2 Ring Flip TC2->TC1 N-Inversion

Caption: Conformational exchange pathway of azepane rings detailing ring flip and nitrogen inversion.

Part 4: Self-Validating Experimental Protocols
Protocol A: Mitigating Acoustic Ringing via Backward Linear Prediction (BLP)

Causality: Because acoustic ringing corrupts the first few data points of the FID, we can mathematically discard these corrupted points and use Backward Linear Prediction to reconstruct the genuine NMR signal based on the later, uncorrupted points.

  • Acquire the Spectrum: Run your standard ¹³C NMR experiment.

  • Identify Corrupted Points: Look at the raw FID. The acoustic ringing usually dominates the first 10–20 points (depending on dwell time).

  • Set Processing Parameters (TopSpin):

    • Change ME_mod to LPbc (Linear Prediction backward).

    • Set NCOEF (number of coefficients) to 32.

    • Set TDoff (number of points to predict/replace) to 16.

  • Process: Execute the Fourier transform (efp).

  • Self-Validation Check: The baseline should now be flat without requiring manual polynomial correction (absf). Validation failure: If the baseline is flat but the signal-to-noise ratio of your actual peaks has severely degraded, your TDoff parameter was set too high, cutting into the genuine FID data. Reduce TDoff to 8 and reprocess.

Protocol B: Variable Temperature (VT) NMR for Conformational Exchange

Causality: By lowering the thermal energy of the system, we slow down the rate of ring-flipping and N-inversion ( kex​ ). Once kex​≪Δν (the slow exchange regime), the broad humps will resolve into sharp, distinct peaks representing the individual locked conformers.

  • Sample Prep: Dissolve the azepane salt in a low-freezing-point deuterated solvent (e.g., CD₂Cl₂ or CD₃OD). Ensure the sample is strictly anhydrous, as trace water will cause proton exchange with the NH⁺, adding a separate layer of broadening.

  • Acquisition: Acquire a standard ¹H spectrum at 298 K.

  • Cooling: Lower the probe temperature in 10 K increments. Allow 5 minutes for thermal equilibration at each step. Re-tune and re-match the probe at each temperature, as the dielectric constant of the solvent changes with temperature.

  • Self-Validation Check: Observe the spectra at -40 °C to -60 °C. Validation success: If the broad humps split into sharp, distinct sets of peaks (representing locked twist-chair conformers), the initial broadening was definitively caused by conformational exchange. Validation failure: If the peaks remain broad regardless of temperature, the broadening is dominated by ¹⁴N quadrupolar relaxation, which is temperature-independent in this regime.

References
  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses Magnetic Resonance in Chemistry (2023) URL:[1]

  • Nitrogen NMR The Hebrew University of Jerusalem NMR Laboratory URL:[2]

  • Interplay of Nitrogen-Atom Inversion and Conformational Inversion in Enantiomerization of 1H-1-Benzazepines The Journal of Organic Chemistry (2016) URL:[3]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of azepane acetamides

An In-Depth Guide to the Mass Spectrometry Fragmentation of Azepane Acetamides: A Comparative Analysis for Structural Elucidation Authored by: A Senior Application Scientist In the landscape of modern drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Azepane Acetamides: A Comparative Analysis for Structural Elucidation

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is a cornerstone of analytical science. Among the myriad of heterocyclic scaffolds, the azepane ring—a seven-membered saturated heterocycle containing a nitrogen atom—is a recurring motif in pharmacologically active compounds. When functionalized as an acetamide, this structure presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and quality control in pharmaceutical research.

This guide provides an in-depth analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation patterns of azepane acetamides. We will move beyond a simple cataloging of product ions to explore the causal mechanisms driving bond cleavages. By comparing these patterns to those of analogous five- and six-membered ring systems (pyrrolidine and piperidine acetamides), we will highlight the diagnostic ions that are unique to the azepane scaffold.

Foundational Principles: The Energetics of Amide and Cyclic Amine Fragmentation

Before dissecting the specific case of azepane acetamides, it is crucial to ground our analysis in the fundamental principles of mass spectrometry. The fragmentation pathways observed are governed by the stability of the resulting ions and neutral losses.

  • Amide Bond Cleavage : Amides, when subjected to mass spectrometric analysis, frequently exhibit cleavage of the N-CO bond.[1][2] This is a dominant pathway, particularly in electrospray ionization (ESI), where protonation often occurs on the amide nitrogen or oxygen, weakening the adjacent bond and leading to the formation of a stable acylium ion.[1][2]

  • Alpha-Cleavage in Amines : For cyclic amines, alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom—is a primary fragmentation route, especially under the high-energy conditions of Electron Ionization (EI).[3][4] This process is driven by the ability of the nitrogen atom to stabilize the resulting positive charge, forming a stable immonium ion.

  • Ring Size Influence : The size and conformational flexibility of the heterocyclic ring significantly influence fragmentation outcomes. Smaller, more rigid rings like pyrrolidine can yield characteristic, stable cyclic immonium ions. In contrast, larger rings like azepane are more prone to complex ring-opening events, leading to a greater diversity of product ions.[5]

Electron Ionization (EI) Mass Spectrometry: The High-Energy Landscape

Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a standard method for the analysis of volatile and semi-volatile compounds.[6][7] The 70 eV ionization energy induces extensive fragmentation, providing a detailed molecular fingerprint.

For a model compound like N-acetylazepane, the molecular ion (M+•) may be observed, but its abundance is often low due to the numerous favorable fragmentation channels available.[5][8] The primary fragmentation pathways are dominated by cleavages alpha to the nitrogen and the carbonyl group, as well as complex ring-opening mechanisms.

Key EI Fragmentation Pathways:

  • Alpha-Cleavage at the Acetyl Group : The most facile cleavage often results in the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a ketene molecule (CH₂=C=O) via McLafferty-type rearrangement if sterically feasible, though less common for N-acetyl groups. The primary cleavage, however, is the formation of the acetyl cation (m/z 43, [CH₃CO]⁺), which is often the base peak for simple acetamides.

  • Ring-Opening via Alpha-Cleavage : Unlike smaller rings that can expel a stable cyclic immonium ion, alpha-cleavage in the azepane ring typically initiates a ring-opening cascade.[5] This leads to the formation of an open-chained immonium ion, which can then undergo further fragmentation, producing a complex pattern of lower mass ions.[5] This complexity is a diagnostic feature when comparing azepane derivatives to their piperidine or pyrrolidine counterparts.

  • Formation of the Azepane Immonium Ion : Cleavage of the N-acetyl group can lead to the formation of the azepane immonium ion (m/z 98). However, subsequent fragmentation of this ion is common.

The diagram below illustrates the proposed EI fragmentation pathways for N-acetylazepane.

G cluster_main EI Fragmentation of N-Acetylazepane M_plus N-Acetylazepane (M+•) m/z 141 M_minus_43 [M-43]+ Azepane Immonium Ion m/z 98 M_plus->M_minus_43 - •COCH3 m_z_43 [CH3CO]+ Acetyl Cation m/z 43 (Base Peak) M_plus->m_z_43 α-cleavage ring_opening Ring-Opened Immonium Ion m/z 141 M_plus->ring_opening Ring α-cleavage lower_mass_frags Lower Mass Fragments (e.g., m/z 55, 69, 84) M_minus_43->lower_mass_frags Ring fragmentation ring_opening->lower_mass_frags Further fragmentation

Caption: Proposed EI fragmentation pathways for N-acetylazepane.

Electrospray Ionization (ESI) and Tandem MS (MS/MS): A Guided Fragmentation

Liquid Chromatography coupled with ESI-MS/MS is the gold standard for analyzing less volatile and thermally labile compounds in complex matrices.[4][9] ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) in the mass spectrometer provides structurally informative fragments.

For azepane acetamides, protonation is expected to occur preferentially at the amide oxygen or nitrogen. The fragmentation of the [M+H]⁺ precursor ion is dominated by a few key pathways that provide excellent diagnostic information.

Key ESI-MS/MS Fragmentation Pathways:

  • Cleavage of the N-CO Bond : This is often the most significant fragmentation pathway for protonated N-acyl compounds.[1][2] For N-acetylazepane ([M+H]⁺, m/z 142), this results in the loss of the neutral azepane ring (99 Da) to produce the highly stable acetyl cation (m/z 43).

  • Loss of Ketene : A characteristic fragmentation for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42 Da). This produces the protonated azepane ion at m/z 100. This fragment is highly diagnostic for the presence of the N-acetyl group.

  • Ring Fission of the Azepane Moiety : The protonated azepane ion (m/z 100) or the parent ion (m/z 142) can undergo ring fission, leading to the loss of neutral alkenes like ethylene (28 Da) or propene (42 Da). These pathways generate a series of lower mass ions that characterize the seven-membered ring.

G cluster_main ESI-MS/MS Fragmentation of Protonated N-Acetylazepane M_H_plus [M+H]+ m/z 142 m_z_100 [M+H - 42]+ Protonated Azepane m/z 100 M_H_plus->m_z_100 - CH2CO (42 Da) m_z_43 [CH3CO]+ Acetyl Cation m/z 43 M_H_plus->m_z_43 - Azepane (99 Da) ring_frags Ring Fragments (e.g., m/z 72, 58) m_z_100->ring_frags Ring Fission

Caption: Key ESI-MS/MS fragmentation pathways for protonated N-acetylazepane.

Comparative Analysis: Azepane vs. Piperidine and Pyrrolidine Acetamides

The true diagnostic power of these fragmentation patterns becomes evident when compared with smaller ring analogues.

Ring SystemKey Structural FeatureCharacteristic EI FragmentationCharacteristic ESI-MS/MS ([M+H]⁺) Fragmentation
Pyrrolidine Acetamide 5-membered ringIntense m/z 70 (cyclic immonium ion) from loss of acetyl group.Loss of ketene (42 Da) to form m/z 72.
Piperidine Acetamide 6-membered ringIntense m/z 84 (cyclic immonium ion) from loss of acetyl group.[5]Loss of ketene (42 Da) to form m/z 86.
Azepane Acetamide 7-membered ringComplex pattern due to ring-opening; less intense m/z 98 ion.[5]Loss of ketene (42 Da) to form m/z 100.

As the data shows, under EI, the smaller rings form highly stable and abundant cyclic immonium ions (m/z 70 and 84). The azepane ring, by contrast, yields a less intense m/z 98 ion and a richer spectrum of lower mass fragments resulting from ring opening.[5] This difference is a critical diagnostic tool. Under the softer ESI-MS/MS conditions, the neutral loss of ketene (42 Da) is a common feature for all three, but the resulting protonated amine (m/z 72, 86, or 100) directly confirms the size of the heterocyclic ring.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following experimental protocols are provided.

Protocol 1: GC-MS Analysis (EI)
  • Sample Preparation : Dissolve 1 mg of the azepane acetamide standard in 1 mL of ethyl acetate or methanol.

  • GC System : Agilent 8890 GC (or equivalent).

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injection : 1 µL splitless injection at 250°C.

  • Oven Program : Start at 70°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS System : Agilent 5977B MSD (or equivalent).

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : Scan from m/z 40 to 400.

  • Data Analysis : Identify the molecular ion and characteristic fragment ions. Compare the resulting spectrum to a reference library if available.

Protocol 2: LC-MS/MS Analysis (ESI)
  • Sample Preparation : Prepare a 1 µg/mL solution of the azepane acetamide standard in 50:50 methanol:water with 0.1% formic acid.

  • LC System : Waters ACQUITY UPLC I-Class (or equivalent).

  • Column : ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate : 0.4 mL/min.

  • MS System : Sciex Triple Quad 6500+ (or equivalent).

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • MS1 Scan : Scan for the [M+H]⁺ precursor ion (e.g., m/z 142 for N-acetylazepane).

  • MS2 Product Ion Scan : Fragment the precursor ion using an appropriate collision energy (e.g., 15-30 eV) and scan the resulting product ions from m/z 40 to 150.

  • Data Analysis : Identify key fragments, such as the loss of ketene (42 Da) and the formation of the acetyl cation (m/z 43).

G cluster_workflow Analytical Workflow Sample Azepane Acetamide Sample Prep Sample Preparation (Dilution) Sample->Prep GCMS GC-MS (EI) Analysis Prep->GCMS LCMS LC-MS/MS (ESI) Analysis Prep->LCMS EI_Data EI Spectrum (Fingerprint) GCMS->EI_Data ESI_Data MS/MS Spectrum (Diagnostic Fragments) LCMS->ESI_Data Struct_Elucid Structural Confirmation EI_Data->Struct_Elucid ESI_Data->Struct_Elucid

Sources

Comparative

Comprehensive Guide to Reference Standards for 2-(Azepan-4-yl)acetamide Hydrochloride Analysis

Target Audience: Analytical Chemists, QC/QA Professionals, and Drug Development Scientists Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context 2-(Azepan-4-yl)acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC/QA Professionals, and Drug Development Scientists Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

2-(Azepan-4-yl)acetamide hydrochloride is a highly polar, aliphatic heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel kinase inhibitors and receptor modulators.

From an analytical perspective, this compound presents a "perfect storm" of challenges:

  • Lack of a Chromophore: The molecule lacks conjugated π -systems. The only UV-absorbing functional group is the acetamide carbonyl, which absorbs weakly at low wavelengths (<220 nm), rendering traditional HPLC-UV highly susceptible to solvent baseline drift.

  • High Polarity: As a secondary amine hydrochloride salt, it is highly hydrophilic. On standard C18 reversed-phase columns, it elutes in the void volume ( k′<1 ), preventing the separation of structurally similar impurities.

  • Hygroscopicity: The HCl salt readily absorbs atmospheric moisture, which skews gravimetric assay calculations if not rigorously controlled.

To ensure batch-to-batch consistency and regulatory compliance during API synthesis, establishing a robust, highly characterized Reference Standard is non-negotiable. This guide objectively compares available reference standard grades and provides self-validating, field-proven analytical protocols for their qualification.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate tier of reference standard depends entirely on the phase of drug development. Below is a comparative matrix of the three primary sourcing strategies for 2-(Azepan-4-yl)acetamide hydrochloride.

Standard GradeTypical PurityCertification LevelCost & Lead TimeBest Use CaseAnalytical Caveat
Primary / Compendial (e.g., USP, EP)>99.5%Metrologically traceable, SI-based certification.Very High / Often unavailable for intermediates.Late-stage GMP commercial manufacturing.Rarely exists for niche azepane intermediates.
Commercial High-Purity (e.g., Clearsynth, TRC)95% – 98%Vendor Certificate of Analysis (COA) via LC-MS/NMR.Moderate / 1-4 weeks.Early-stage R&D, route scouting, and initial impurity profiling.Vendor COAs often rely on area-percent purity, ignoring invisible inorganic salts.
In-House Qualified Working Standard >98.0%Qualified internally via qNMR and orthogonal mass balance.High initial labor / Immediate availability post-qualification.IND-enabling GLP tox studies and Phase I-III clinical manufacturing.Requires rigorous internal validation to establish absolute assay value.

Causality Insight: Relying solely on a commercial vendor's "Area %" purity from an LC-MS trace is a critical error. Area % assumes all impurities ionize equally and ignores inorganic salts or water content. For quantitative work, an In-House Qualified Working Standard calibrated via absolute Quantitative NMR (qNMR) is the most scientifically sound approach .

Analytical Strategy & Decision Logic

Because of its unique physicochemical properties, the analytical strategy for 2-(Azepan-4-yl)acetamide HCl must deviate from standard pharmacopeial platforms.

AnalyticalLogic Start Method Development UV UV Detection (Not Recommended) Start->UV Optical Properties RP C18 RP-HPLC (Poor Retention) Start->RP Polarity Profile CAD CAD / MS Detection (Recommended) UV->CAD Lack of Chromophore HILIC HILIC Chromatography (Optimal Retention) RP->HILIC Highly Polar HCl Salt

Fig 1: Decision matrix for analytical method selection of azepane derivatives.

Self-Validating Experimental Protocols

To elevate a raw batch of 2-(Azepan-4-yl)acetamide HCl to a Certified Working Standard , you must execute a self-validating system of protocols.

Protocol A: Absolute Quantitation via 1H-qNMR (The Gold Standard)

qNMR is a primary analytical method. The signal intensity is directly proportional to the number of nuclei, allowing absolute quantification against an unrelated, highly pure internal standard .

Materials:

  • Analyte: 2-(Azepan-4-yl)acetamide HCl (~10.0 mg)

  • Internal Standard (IS): Maleic Acid (NIST SRM 2278) (~5.0 mg)

  • Solvent: Deuterium Oxide ( D2​O ), 99.9% atom D.

Step-by-Step Methodology & Causality:

  • Gravimetric Preparation: Accurately weigh the analyte and IS into the same vial using a microbalance (readability 0.001 mg) under controlled humidity (<30% RH).

    • Causality: The HCl salt is hygroscopic. Weighing under ambient humidity will result in water absorption during the transfer, artificially lowering the calculated assay.

  • Solvent Addition: Dissolve the mixture in 1.0 mL of D2​O .

    • Causality: D2​O is chosen over DMSO−d6​ because the exchangeable amine ( NH2​ ) and amide ( NH ) protons will undergo deuterium exchange and disappear from the spectrum. This eliminates signal overlap in the aliphatic region, allowing clean integration of the azepane ring protons.

  • NMR Acquisition Parameters (Critical):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds.

    • Causality: The D1 delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. If D1 is too short, the magnetization will not fully recover, the integral will be artificially low, and the quantitation will fail. This makes the D1 parameter a self-validating checkpoint.

  • Data Processing: Integrate the Maleic acid singlet (~6.3 ppm, 2H) against a distinct, isolated multiplet from the azepane ring (e.g., the methine proton at C4).

  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation factoring in molecular weights, number of protons, and IS purity.

Protocol B: Chromatographic Purity via HILIC-CAD

To determine organic impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is required .

Step-by-Step Methodology & Causality:

  • Column Selection: SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm).

    • Causality: The zwitterionic stationary phase strongly retains the protonated secondary amine of the azepane ring via electrostatic and hydrophilic partitioning, shifting the peak well past the void volume ( k′>3 ).

  • Mobile Phase:

    • Buffer A: 20 mM Ammonium Formate in Water, pH 3.0.

    • Buffer B: Acetonitrile.

    • Causality: At pH 3.0, the azepane nitrogen is fully ionized, maximizing retention. Ammonium formate is volatile, which is a strict prerequisite for CAD detection (non-volatile buffers like phosphate will permanently foul the detector).

  • Detection: CAD Evaporation Temperature set to 35°C.

    • Causality: CAD provides a near-universal, mass-dependent response for non-volatile analytes. Unlike UV, it will detect aliphatic impurities (like unreacted starting materials or ring-opened degradants) with uniform sensitivity, ensuring the "Area %" closely matches the true "Mass %".

Reference Standard Qualification Workflow

The data from qNMR (absolute assay) and HILIC-CAD (organic purity) are combined with Karl Fischer (water content) and Residue on Ignition (inorganic salts) to create a closed-loop mass balance. The qNMR assay and the Mass Balance assay must agree within ±1.0% to validate the standard.

QWorkflow Raw Raw Intermediate 2-(Azepan-4-yl)acetamide HCl qNMR Absolute Quantitation (1H-qNMR vs Internal Std) Raw->qNMR Chrom Chromatographic Purity (HILIC-CAD) Raw->Chrom Water Water Content (Karl Fischer) Raw->Water ROI Residue on Ignition (Inorganic Impurities) Raw->ROI Cert Certified Working Standard Release qNMR->Cert Primary Assay MassBal Mass Balance Calculation (100% - Impurities) Chrom->MassBal Water->MassBal ROI->MassBal MassBal->Cert Orthogonal Verification

Fig 2: Orthogonal qualification workflow for establishing in-house reference standards.

References

  • Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis (2014). URL:[Link]

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). ResearchGate (2015). URL:[Link]

  • N-(azepan-4-yl)acetamide | C8H16N2O - PubChem Compound Summary. National Center for Biotechnology Information. URL:[Link]

Validation

Elemental Analysis Benchmarks for Azepane Hydrochloride Salts: A Comprehensive Comparison Guide

Executive Summary Azepane hydrochloride ( C6​H14​ClN ) is a critical 7-membered nitrogenous heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including KV10.1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane hydrochloride ( C6​H14​ClN ) is a critical 7-membered nitrogenous heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including KV10.1 ion channel inhibitors and various kinase antagonists. In drug development, confirming the exact stoichiometry of the organic free base to its hydrochloride counterion is a strict regulatory requirement. Deviations in elemental composition can indicate the presence of unreacted free base, hygroscopic water absorption (hydrate formation), or inorganic impurities. This guide objectively compares the analytical methodologies used to benchmark the elemental purity of azepane hydrochloride salts, providing actionable, self-validating protocols for researchers.

Theoretical Benchmarks & Stoichiometry

Before empirical testing, establishing the theoretical mass fractions of the target molecule is paramount. The accepted industry standard for elemental analysis (EA)[1].

Azepane Hydrochloride ( C6​H14​ClN )

  • Molar Mass: 135.63 g/mol

  • Carbon (C): 53.13%

  • Hydrogen (H): 10.40%

  • Nitrogen (N): 10.33%

  • Chlorine (Cl): 26.14%

Causality Check: Why is the ±0.4% threshold critical? A carbon reading of 54.00% (an excess of +0.87%) strongly suggests the sample has lost HCl (volatilization) or contains residual organic solvents from the crystallization phase (e.g., ethanol or ethyl acetate). Conversely, a depressed carbon reading often points to the absorption of atmospheric moisture, as hydrochloride salts are notoriously hygroscopic.

Comparative Analytical Technologies

To achieve a complete elemental profile, no single instrument is sufficient. The table below compares the primary alternatives for characterizing the organic scaffold and the halogen counterion.

Analytical TechniqueTarget ElementsAccuracy / VarianceOptimal Sample SizeProsCons
CHNS/O Combustion (Pregl-Dumas) C, H, N ±0.3% 1 - 3 mgGold standard for organic mass fraction; highly automated.Susceptible to halogen interference if not properly scrubbed.
Ion Chromatography (IC) Cl⁻ ±0.2% 5 - 10 mgDirectly quantifies the counterion; highly sensitive.Requires sample dissolution; measures only the anion.
Argentometric Titration Cl⁻ ±0.5% 20 - 50 mgLow equipment cost; traditional compendial method.High sample consumption; lower precision than IC.
X-Ray Fluorescence (XRF) ClSemi-quant> 50 mgNon-destructive; rapid screening.Matrix effects limit absolute quantitative accuracy for APIs.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every analytical workflow must be a self-validating system. Relying solely on a CHN analyzer leaves a blind spot for the chloride counterion. We must employ an orthogonal strategy:[2].

Protocol A: CHN Combustion Analysis (The Organic Scaffold)

Mechanistic Causality: When combusting hydrochloride salts, the chlorine atoms form HCl and Cl2​ gases. If these gases reach the copper reduction column, they will poison the catalyst and subsequently[3]. Therefore, packing the combustion tube with a halogen scrubber (such as silver wool) is a non-negotiable step to precipitate AgCl in situ before the gases exit the furnace.

Step-by-Step Methodology:

  • Calibration: Calibrate the elemental analyzer using a high-purity standard with a similar C/N ratio and halogen content (e.g., 4-chloroacetanilide).

  • Sample Preparation: Using a microbalance, weigh exactly 2.00 mg of desiccated azepane hydrochloride into a combustible tin capsule. Seal the capsule tightly to exclude atmospheric air.

  • Dynamic Flash Combustion: Drop the capsule into the oxidation reactor ( 1000∘C ) under a dynamic flow of high-purity O2​ . The tin creates an exothermic flash, driving the local temperature to ∼1800∘C , ensuring complete vaporization.

  • Halogen Scrubbing: Pass the combusted gases through a zone of silver wool within the reactor to trap all chlorine species.

  • Reduction & Detection: Sweep the remaining gases ( CO2​ , H2​O , NOx​ ) through a copper reduction reactor ( 650∘C ) to remove excess oxygen and reduce NOx​ to N2​ . Quantify via GC-TCD.

CHN_Workflow A Sample Prep (Azepane HCl + Tin) B Flash Combustion (1000°C, O2) A->B C Halogen Scrubbing (Ag Wool traps Cl) B->C D Reduction (Cu removes O2) C->D E GC & TCD (Quantify C, H, N) D->E

CHN combustion workflow adapted for hydrochloride salts using silver wool halogen scrubbing.

Protocol B: Ion Chromatography (The Counterion)

Mechanistic Causality: While CHN confirms the azepane ring is intact, it cannot differentiate between a pure hydrochloride salt and a mixture of free base and excess inorganic chloride. IC isolates the Cl− ion based on its affinity for an anion-exchange resin, providing the exact mass fraction of the counterion to validate the 1:1 stoichiometry.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mg of azepane hydrochloride in 100 mL of ultra-pure deionized water (18.2 MΩ·cm).

  • Elution: Inject 25 µL of the sample into an IC system equipped with an anion-exchange column. Use a hydroxide-based eluent (e.g., KOH ) gradient.

  • Suppression & Detection: Pass the eluent through an electrolytic suppressor to lower background conductivity, then measure the chloride peak via a conductivity detector.

  • Validation: Calculate the mass fraction of Cl− . A result of 26.14%±0.3% confirms the complete, stoichiometric formation of the salt.

Orthogonal Validation Logic

By combining these two techniques, we create a closed-loop validation system. If the C, H, N values align with theoretical benchmarks, but the Cl value is low, the researcher immediately knows the crystallization process failed to fully protonate the azepane base.

Validation_System Root Azepane HCl Characterization Branch1 Organic Scaffold Validation Root->Branch1 Branch2 Counterion Validation Root->Branch2 Tech1 CHNS Analyzer Branch1->Tech1 Tech2 Ion Chromatography Branch2->Tech2 Metric1 %C, %H, %N (±0.4%) Tech1->Metric1 Metric2 %Cl- (±0.4%) Tech2->Metric2 Result Confirmed 1:1 Stoichiometry Metric1->Result Metric2->Result

Orthogonal validation logic combining CHN analysis and IC for complete salt characterization.

Summary of Benchmark Data

For a batch of azepane hydrochloride to be released for downstream API synthesis, the combined analytical data must fall within the following rigorous specifications:

ElementTheoretical Mass (%)Acceptable Lower Limit (%)Acceptable Upper Limit (%)Diagnostic Implication of Failure
Carbon (C) 53.1352.7353.53High: Residual solvent. Low: Moisture absorption.
Hydrogen (H) 10.4010.0010.80High: Hydrate formation / wet sample.
Nitrogen (N) 10.339.9310.73Low: Inorganic impurities or poor combustion.
Chlorine (Cl) 26.1425.7426.54Low: Incomplete salt formation (free base present).

References

  • Title: Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science / Benchchem URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: ATR-FTIR vs. KBr Transmission for Characterizing Acetamide and Amine Bands in Azepane Scaffolds

Introduction Azepane derivatives—seven-membered saturated nitrogen heterocycles—are foundational scaffolds in modern medicinal chemistry and drug discovery. When these molecules are functionalized with both acetamide and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azepane derivatives—seven-membered saturated nitrogen heterocycles—are foundational scaffolds in modern medicinal chemistry and drug discovery. When these molecules are functionalized with both acetamide and amine groups, characterizing their structural integrity via Fourier Transform Infrared (FTIR) spectroscopy becomes a complex analytical challenge. The overlapping N-H stretching frequencies and the distinct vibrational modes of the flexible azepane ring require precise sampling techniques.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) pellet transmission. This guide provides researchers with the mechanistic causality and experimental data needed to select the optimal workflow for resolving complex spectral overlaps.

Section 1: Spectral Band Assignments for Acetamide and Amine Groups in Azepanes

To effectively evaluate the analytical techniques, we must first establish the theoretical spectral assignments. The presence of both an acetamide moiety and an amine group creates highly congested regions in the mid-IR spectrum.

  • The Acetamide Group : Amides exhibit highly characteristic resonance-stabilized vibrations. The Amide I band, primarily driven by the C=O stretching vibration, is the most intense and typically appears between 1600 and 1800 cm⁻¹[1]. The Amide II band (1470–1570 cm⁻¹) results from a complex coupling of N-H in-plane bending and C-N stretching[2]. The Amide III band (1250–1350 cm⁻¹) is a weaker signal arising from C-N stretching mixed with N-H bending[1]. Finally, the Amide A band, representing the N-H stretch, manifests as a broad peak between 3300 and 3500 cm⁻¹ due to intermolecular hydrogen bonding[2].

  • The Amine Group : Amines share the 3300–3500 cm⁻¹ region for their N-H stretching vibrations[3]. A primary amine substituent will display a distinct doublet (asymmetric and symmetric stretches), whereas a secondary amine (such as the unfunctionalized nitrogen in an azepane ring) presents a single, often weaker, peak. The amine N-H bend (scissoring) occurs around 1550–1650 cm⁻¹, which can dangerously overlap with the Amide I band.

  • The Azepane Scaffold : The seven-membered azepane ring possesses greater conformational flexibility than its six-membered piperidine counterpart. This flexibility causes a distribution of rapidly interconverting conformers at room temperature, which mechanistically leads to broader C-N stretching bands (1000–1250 cm⁻¹) and C-H stretching vibrations (2800–3000 cm⁻¹).

Table 1: Quantitative Summary of Key FTIR Spectral Bands
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity / Characteristics
Acetamide Amide A (N-H Stretch)3300 – 3500Broad, strong (H-bonded)
Acetamide Amide I (C=O Stretch)1600 – 1800Very strong, sharp
Acetamide Amide II (N-H Bend / C-N Stretch)1470 – 1570Strong
Acetamide Amide III (C-N Stretch / N-H Bend)1250 – 1350Weak to medium
Amine (1° / 2°) N-H Stretch3300 – 3500Medium (Doublet for 1°, Singlet for 2°)
Amine N-H Bend1550 – 1650Medium to strong
Azepane Ring C-N Stretch1000 – 1250Medium, often broadened

Section 2: Technique Comparison: ATR-FTIR vs. KBr Pellet Transmission

Choosing between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters how infrared light interacts with the azepane sample, dictating the resulting spectral data.

  • ATR-FTIR (Surface Reflectance) : ATR relies on an evanescent wave generated when the IR beam undergoes total internal reflection within a high-refractive-index crystal (e.g., diamond or germanium)[4]. The wave penetrates the neat sample pressed against the crystal to a depth of only a few micrometers.

    • Causality of Spectral Shift: Because the penetration depth ( dp​ ) is directly proportional to the wavelength of the IR light, ATR spectra exhibit artificially enhanced intensities at lower wavenumbers (e.g., the azepane C-N stretch at 1100 cm⁻¹) compared to higher wavenumbers (e.g., the Amide A N-H stretch at 3400 cm⁻¹)[4]. While software corrections exist, this physical phenomenon must be accounted for during quantitative analysis of amides.

  • KBr Pellet (Bulk Transmission) : The KBr method involves diluting the solid sample in an IR-transparent potassium bromide matrix and pressing it into a solid disc[4]. The IR beam passes entirely through the sample.

    • Causality of Superior Resolution: Because it is a true transmission technique adhering strictly to the Beer-Lambert law, KBr pellets provide a classic bulk analysis with superior signal-to-noise ratios and flatter baselines[5]. This is critical when attempting to resolve the subtle shoulder peaks differentiating an amine N-H stretch from an acetamide N-H stretch. However, KBr is highly hygroscopic; absorbed water will produce a massive, broad O-H stretching band around 3400 cm⁻¹, completely masking the critical amine/amide N-H region[6].

Table 2: Objective Performance Comparison
MetricATR-FTIRKBr Pellet Transmission
Sample Interaction Surface reflectance (evanescent wave)Bulk transmission
Sample Preparation None (Neat sample applied directly)Labor-intensive (Grinding, pressing)
Spectral Artifacts Wavelength-dependent intensity shiftsWater absorption (hygroscopic KBr)
Sensitivity Moderate (Pathlength limited to micrometers)High (Longer effective pathlength)
Library Matching Requires ATR-correction algorithmsGold standard for historical libraries
Best For... Rapid screening, liquids, gels, routine QATrace analysis, resolving overlapping bands

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to guarantee the trustworthiness of the generated data.

Protocol A: ATR-FTIR Analysis of Azepane Derivatives
  • System Validation : Ensure the diamond ATR crystal is clean. Collect a background spectrum (air). The background must show >95% transmittance and no residual organic peaks.

  • Sample Application : Deposit 2–5 mg of the powdered azepane derivative directly onto the center of the ATR crystal[7].

  • Pressure Application : Lower the pressure anvil and apply uniform pressure (typically up to 75 psi)[7]. Causality: Intimate optical contact between the sample and the crystal is mandatory; air gaps will severely attenuate the evanescent wave, leading to weak, noisy spectra.

  • Data Acquisition : Collect 32–64 scans at a resolution of 4 cm⁻¹.

  • Post-Processing : Apply an ATR-correction algorithm within the spectrometer software to normalize the wavelength-dependent penetration depth, allowing for accurate comparison of the Amide I and Amide III band intensities.

  • Cleaning & Verification : Wipe the crystal with a lint-free wipe soaked in isopropanol. Run a verification scan to confirm the complete removal of the azepane sample.

Protocol B: KBr Pellet Transmission Analysis
  • Matrix Preparation : Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate absorbed water. Store in a vacuum desiccator.

  • Sample Dilution : Weigh ~1-2 mg of the azepane derivative and ~100 mg of dry KBr (approx. 1% w/w concentration)[4].

  • Homogenization : Grind the mixture thoroughly in an agate mortar for 3–5 minutes. Causality: The particle size must be smaller than the wavelength of the IR light (< 2 µm) to minimize Christiansen effect scattering, which causes distorted, asymmetrical peaks and sloping baselines[6].

  • Pellet Pressing : Transfer the powder to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2–3 minutes to form a transparent disc[6].

  • Data Acquisition : Place the KBr pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

  • Validation : Inspect the baseline. A sloping baseline indicates insufficient grinding. A broad peak at 3440 cm⁻¹ indicates water contamination during prep, invalidating the N-H stretch region data.

Section 4: Experimental Workflow Visualization

G Start Azepane Derivative Sample ATR_Path ATR-FTIR Workflow Start->ATR_Path KBr_Path KBr Pellet Workflow Start->KBr_Path ATR_Prep Place neat sample on Diamond Crystal ATR_Path->ATR_Prep KBr_Prep Grind sample with dry KBr (1% w/w) KBr_Path->KBr_Prep ATR_Press Apply uniform pressure (75 psi) ATR_Prep->ATR_Press Analyze FTIR Spectrometer Data Acquisition ATR_Press->Analyze KBr_Press Compress under high pressure to form disc KBr_Prep->KBr_Press KBr_Press->Analyze Result_ATR Surface Reflectance Spectrum (Wavelength-dependent intensity) Analyze->Result_ATR If ATR Result_KBr Bulk Transmission Spectrum (High sensitivity trace analysis) Analyze->Result_KBr If KBr

Comparative experimental workflow for ATR-FTIR versus KBr pellet transmission analysis.

Section 5: References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press.

  • What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution.

  • Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO.

  • Research Article FTIR Study of Enhanced Polymeric Blend Membrane with Amines - Semantic Scholar.

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC.

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - ACS Publications.

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM.

Sources

Validation

Comparative study of azepane ring conformation stability

Engineering the Seven-Membered Ring: A Comparative Guide to Azepane Conformational Stability As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical decision point in lead optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Seven-Membered Ring: A Comparative Guide to Azepane Conformational Stability

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical decision point in lead optimization: the selection of the core nitrogenous heterocycle. While the six-membered piperidine ring has historically dominated drug design due to its predictable rigidity[1], modern targets often require the nuanced spatial geometries offered by the seven-membered azepane ring.

However, azepanes present a unique thermodynamic challenge. Their inherent flexibility allows them to adapt to complex binding pockets, but this comes at a steep entropic cost[2]. This guide provides an objective, data-driven comparison of azepane ring stability and outlines self-validating experimental protocols for engineering and elucidating their bioactive conformations.

The Scaffold Dichotomy: Azepane vs. Piperidine

To effectively deploy the azepane scaffold, we must first benchmark its physicochemical and structural properties against the industry-standard piperidine ring. The fundamental differences in their behavior are rooted in ring size, strain, and the resulting energy landscape of their conformers[1],[3].

Table 1: Physicochemical and Conformational Comparison of Saturated N-Heterocycles

PropertyPiperidine (6-Membered)Azepane (7-Membered)Causality / Pharmacological Impact
Conformational State Predominantly stable chair[1]Twist-chair, chair, boat, and twist-boat[2]Azepane's flexibility allows adaptive target binding but incurs a higher entropic penalty upon target engagement.
Lipophilicity (logP) ~0.84[3]Intermediate (Higher than piperidine)The additional methylene group increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and CYP450 metabolism[3].
Basicity (pKa) ~11.22[1]~11.10Both scaffolds are highly basic and protonated at physiological pH[3], driving strong electrostatic interactions with target residues.
Ring Strain Low[1]IntermediateThe moderate ring strain in azepanes drives continuous conformational flux, necessitating strategic substitution to lock the bioactive conformation.

Engineering Stability: The Fluorine Paradigm

Because the native azepane ring rapidly interconverts between multiple conformations, achieving high-affinity target engagement requires us to "lock" the ring into a single, stable bioactive conformation.

A highly effective, field-proven strategy is the introduction of stereoselective fluorination[4]. The strong electronegativity of the fluorine atom introduces powerful stereoelectronic effects—specifically, dipole-dipole interactions and hyperconjugation (the gauche effect). For example, when a fluorine atom is installed at the C5 position of a substituted azepane, it works cooperatively with existing substituents at the C3, C4, and C6 positions[4]. This cooperative regulation drastically alters the energy landscape, biasing the highly flexible ring into one major, stable conformer and mitigating the entropic penalty of binding[4].

FluorineEffect A Flexible Azepane (Dynamic Equilibrium) B C5 Fluorination (Stereoselective) A->B C Stereoelectronic Effects B->C D Bioactive Conformer (Locked State) C->D

Mechanism of fluorine-induced cooperative conformational locking in azepanes.

Self-Validating Analytical Protocol: Conformational Elucidation

Determining the exact conformation of a flexible heterocycle in solution requires a rigorous analytical workflow. Relying solely on computational predictions or 1D NMR is insufficient. The following step-by-step methodology integrates empirical NMR data with quantum mechanical modeling to create a closed-loop, self-validating system [2],[4].

Step 1: Solvent Selection & Sample Preparation

  • Action : Dissolve the substituted azepane derivative in a non-polar deuterated solvent (e.g., CDCl3​ ).

  • Causality : Non-polar solvents minimize intermolecular hydrogen bonding between the solute and the solvent. This ensures that the observed conformation is driven entirely by the molecule's internal stereoelectronic effects rather than solvent-induced artifacts.

Step 2: Multidimensional NMR Acquisition

  • Action : Acquire 2D HSQC, HMBC, COSY, and NOESY spectra.

  • Causality : While COSY and HSQC establish rigid connectivity and stereochemical assignments, NOESY provides critical through-space distance constraints (< 5 Å). These spatial proximities are essential for distinguishing between subtle geometric differences, such as a twist-chair versus a boat conformer[4].

Step 3: J-Value Extraction via Simulation

  • Action : Extract experimental scalar coupling constants ( 3JHH​ ) using NMR simulation software (e.g., Bruker TopSpin)[4].

  • Causality : Direct measurement of multiplets can be highly inaccurate due to signal overlap in flexible rings. Simulation extracts precise 3JHH​ values, which directly correlate to dihedral angles via the Karplus equation, allowing for the determination of pseudo-axial/pseudo-equatorial orientations.

Step 4: Computational Conformational Search

  • Action : Execute a conformational search using Molecular Operating Environment (MOE) software, clustering conformers within a 3–5 kcal/mol energy window[4].

Step 5: Closed-Loop Validation

  • Action : Overlay the computationally predicted dihedral angles and interatomic distances with the experimentally derived 3JHH​ values and NOESY cross-peaks.

  • Self-Validation Mechanism : A conformation is only accepted as valid if the quantum mechanical energy minimum perfectly satisfies the empirical spatial constraints derived from the NOESY spectra. Any discrepancy forces a re-evaluation of the computational force field or the NMR assignments, ensuring absolute structural integrity before advancing the compound to biological assays.

Workflow A Sample Prep in CDCl3 (Minimizes H-bonding) B 2D NMR Acquisition (COSY, NOESY) A->B C J-Value Extraction (TopSpin Simulation) B->C E Closed-Loop Validation (Empirical vs. QM) C->E D Computational Search (MOE Software) D->E

Self-validating experimental workflow for elucidating azepane conformations.

Biological Implications & Case Studies

When conformational stability is successfully engineered, azepanes exhibit remarkable pharmacological properties:

  • Cathepsin K Inhibitors : The introduction of a ketone at the 3-position (yielding azepan-3-one) combined with specific 4S-substitutions stabilizes the twist-boat conformation. This stabilization directly correlates with enhanced inhibitory potency and improved pharmacokinetic profiles[2].

  • Helical Peptidomimetics : Incorporating azepane-based β -amino acids (e.g., cis-5-aminoazepane-4-carboxylic acid) into unnatural peptides strongly promotes 11/9-helical folding in 1:1 α / β -peptides. Furthermore, the protonation of the azepane nitrogen significantly enhances aqueous solubility without disrupting the helical propensity[5].

Conclusion

Transitioning from rigid piperidines to flexible azepanes requires a paradigm shift in structural optimization. By employing cooperative stereoelectronic effects—such as strategic fluorination—and validating conformations through rigorous, multi-modal analytical protocols, drug discovery teams can leverage the azepane scaffold to access novel chemical space and target complex biological interfaces with high precision.

References

  • Title : Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method Source : acs.org URL :[Link]

  • Title : Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins Source : connectsci.au URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Azepan-4-yl)acetamide hydrochloride proper disposal procedures

2-(Azepan-4-yl)acetamide Hydrochloride: Comprehensive Disposal and Operational Safety Guide As drug development professionals and laboratory scientists, managing the lifecycle of active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

2-(Azepan-4-yl)acetamide Hydrochloride: Comprehensive Disposal and Operational Safety Guide

As drug development professionals and laboratory scientists, managing the lifecycle of active pharmaceutical ingredients (APIs) and intermediate compounds is as critical as the synthesis itself. 2-(Azepan-4-yl)acetamide hydrochloride is an aliphatic heterocyclic amine salt commonly utilized in R&D settings. Due to its specific chemical structure—containing both a basic nitrogen heterocycle and an acidic hydrochloride moiety—its disposal requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

This guide provides the authoritative, step-by-step logistical framework required to safely handle, segregate, and dispose of this compound, ensuring regulatory compliance and laboratory safety.

Physicochemical Hazard Profile & Operational Implications

To design a self-validating disposal protocol, we must first understand the causality between the compound's chemical properties and its required handling procedures. The table below summarizes the quantitative and qualitative data that dictate our operational choices.

Property / ParameterCharacteristicOperational & Disposal Implication
Chemical Class Heterocyclic Amine HydrochlorideDissociates in water to form mildly acidic solutions. Corrosive to standard metals; mandates High-Density Polyethylene (HDPE) containment[2].
Physical State Solid (Powder/Crystals)Prone to aerosolization. Must be handled in a fume hood to prevent severe respiratory and mucous membrane irritation[3].
Thermal Decomposition Emits NOx, COx, and HCl gasProhibits standard landfilling. Requires high-temperature incineration at a facility equipped with alkaline scrubbers[3].
Incompatibilities Strong oxidizers, strong basesMixing with strong bases causes an exothermic "free-basing" reaction. Must be segregated using physical secondary containment[2].
Max Storage Time 6 Months (EPA Subpart K)Requires strict date-tracking on waste generation labels to comply with academic/R&D accumulation limits[4].

Waste Segregation & Containment Workflow

The following workflow illustrates the logical decision tree for processing 2-(Azepan-4-yl)acetamide hydrochloride waste based on its physical state at the point of generation.

G Gen Generate 2-(Azepan-4-yl)acetamide HCl Waste State Determine Waste State Gen->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Aqueous Solution (Dissolved) State->Liquid Dissolved PackSolid Pack in HDPE Container Solid->PackSolid pH Check & Adjust pH (Target: 6-8) Liquid->pH PackLiquid Pack in Vented HDPE Carboy pH->PackLiquid Label Apply RCRA Hazardous Waste Label PackSolid->Label PackLiquid->Label Store Store in Secondary Containment (< 6 Months) Label->Store Dispose EPA-Licensed Incineration (Final Disposal) Store->Dispose

Workflow for the segregation, containment, and RCRA-compliant disposal of amine hydrochloride waste.

Step-by-Step Disposal Protocol

The EPA enforces a "cradle-to-grave" regulatory program for chemical waste[1]. To maintain compliance, execute the following procedural steps:

Phase 1: Point-of-Generation Containment

  • Assess the Waste Stream: Determine if the compound is in solid form (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent.

  • Select Compatible Containment: Do not use stainless steel or metal containers. The dissociation of the hydrochloride salt generates chloride ions that induce rapid pitting corrosion in metals. Select chemically compatible High-Density Polyethylene (HDPE) or glass containers[5].

  • Segregate from Incompatibles: Physically separate this waste from strong oxidizing agents and strong bases using secondary containment trays[2].

Phase 2: RCRA-Compliant Labeling

  • Apply the Tag immediately: Attach a standard Hazardous Waste tag the moment the first crystal or drop of waste is placed in the container.

  • Nomenclature Rules: Write the full chemical name: "2-(Azepan-4-yl)acetamide hydrochloride". The use of abbreviations, acronyms, or chemical formulas is strictly prohibited under the Hazard Communication Standard, as it impedes emergency responders during a crisis[5].

  • Hazard Indicators: Check the hazard pictograms for "Irritant" and "Toxic". Include the exact date of initial waste generation and the Principal Investigator's contact information[5].

Phase 3: Storage and Staging

  • Secondary Containment: Place the sealed waste container inside a secondary containment bin capable of holding 110% of the primary container's volume to mitigate leak risks[4].

  • Environmental Controls: Store in a well-ventilated, cool area away from direct sunlight.

  • Time Limits: Adhere strictly to EPA Subpart K regulations, ensuring the waste is removed from the laboratory by a licensed vendor within six months of the generation date[4].

Phase 4: Final Transport and Destruction

  • Vendor Coordination: Transfer the waste to a certified professional laboratory waste disposal service possessing current EPA permits[4].

  • Incineration Protocol: Ensure the waste manifest designates the material for high-temperature incineration. Because the compound contains nitrogen and chlorine, its thermal decomposition yields highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[3]. The disposal facility must utilize alkaline scrubbers to neutralize the HCl and catalytic reduction systems to manage NOx emissions safely.

Emergency Spill Response Protocol

In the event of accidental release during handling or packaging for disposal, immediate action is required to prevent exposure:

  • Evacuate and Ventilate: If a large quantity of dry powder is spilled, evacuate the immediate area. Amine hydrochloride dust causes severe respiratory irritation[3]. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Personal Protective Equipment (PPE): Responders must don chemical safety goggles, nitrile gloves, and a lab coat. If aerosolization is a risk, a particulate respirator (N95 or higher) is mandatory.

  • Containment:

    • Solid Spills: Do not use compressed air or dry sweeping, which generates airborne dust. Gently cover the spill with damp paper towels to suppress dust, then sweep into a designated HDPE chemical waste container.

    • Liquid Spills: Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents.

  • Decontamination: Wash the spill area with copious amounts of soap and water. Collect all contaminated cleanup materials and PPE as hazardous waste[3].

Sources

Handling

Personal protective equipment for handling 2-(Azepan-4-yl)acetamide hydrochloride

Comprehensive Safety and Operational Guide: Handling 2-(Azepan-4-yl)acetamide Hydrochloride As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling no...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(Azepan-4-yl)acetamide Hydrochloride

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling novel active pharmaceutical ingredient (API) intermediates. 2-(Azepan-4-yl)acetamide hydrochloride is a highly valuable bicyclic amine scaffold in medicinal chemistry. However, because comprehensive toxicological data and formal Occupational Exposure Limits (OELs) are often still emerging for novel research chemicals, we must apply Control Banding (CB) strategies[1]. Control Banding is a foundational pharmaceutical industry practice that utilizes the physicochemical properties of a compound to dictate rigorous, self-validating safety protocols[2].

This guide provides the essential causality-driven methodologies, PPE requirements, and disposal plans required to handle this compound safely and efficiently.

Physicochemical Hazards & Causality

To design an effective safety protocol, we must first understand why 2-(Azepan-4-yl)acetamide hydrochloride behaves the way it does in a laboratory environment:

  • Aerosolization & Inhalation Risks: As a crystalline or milled powder, amine hydrochlorides are prone to aerosolization. Inhalation of these fine particulates can cause severe respiratory tract irritation.

  • Mucosal and Dermal Irritation: The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[3]. The causality lies in the hydrochloride salt's ability to rapidly dissociate upon contact with the moisture inherent in human mucosal membranes (eyes, respiratory tract), leading to localized, acidic irritation.

  • Hygroscopicity and Static Charge: Many amine hydrochlorides absorb atmospheric moisture. This hygroscopicity, combined with static charge buildup during transit, causes the powder to cling to spatulas and gloves, significantly increasing the risk of accidental spillage outside of containment[3].

Quantitative Control Banding & PPE Matrix

Following the hierarchy of industrial hygiene controls, engineering controls—such as a Powder Weighing Hood (PWH) or chemical fume hood—are our primary defense[4]. Personal Protective Equipment (PPE) serves as the critical secondary barrier.

PPE CategoryRecommended StandardCausality & Scientific Rationale
Eye Protection NIOSH or EN 166 Approved Safety GogglesProtects against mucosal irritation (H319) from airborne dust or accidental micro-splashes during solvent addition[5].
Hand Protection Nitrile Gloves (BS EN 374:2003)Prevents dermal transfer and irritation (H315). Double-gloving is recommended to mitigate unseen micro-tears during prolonged handling.
Respiratory N95/P100 Particulate RespiratorEssential during emergency spill response or if engineering controls fail, preventing the inhalation of aerosolized API dust[4].
Body Protection Flame-Resistant (FR) Lab CoatProvides a physical barrier against the static-cling of hygroscopic powders and protects against the flammability of organic co-solvents used in subsequent reactions[6].

Operational Workflow: Safe Handling Protocol

Do not treat weighing as a trivial step; it is the most common point of exposure. The following step-by-step methodology ensures a closed-system transfer.

  • Environmental Verification: Ensure the laboratory is equipped with a functional safety shower and eye wash station. Verify that the chemical fume hood or PWH has an inward face velocity of at least 80–100 feet per minute (fpm) to ensure adequate capture of airborne particulates[4].

  • PPE Donning: Don your FR lab coat, safety goggles, and double-layer nitrile gloves.

  • Static Mitigation: Because the powder can aerosolize due to static charge, activate an anti-static ionizer bar inside the hood. Use a grounded, anti-static micro-spatula for all manipulations.

  • Weighing & Transfer:

    • Place the analytical balance deep inside the PWH to avoid turbulence from the sash opening.

    • Tare a static-free weigh boat or, preferably, use a pre-tared reaction vial to eliminate secondary transfer steps.

    • Carefully transfer the 2-(Azepan-4-yl)acetamide hydrochloride.

    • Critical Step: Cap the reaction vial tightly before removing it from the fume hood. This prevents cross-contamination of the general laboratory space during transit[4].

  • Doffing & Hygiene: Remove the outer gloves using proper aseptic technique (pinching the palm and turning the glove inside out without touching the outer contaminated surface) and dispose of them as hazardous solid waste[5]. Wash hands thoroughly with soap and water[3].

Accidental Spill & Decontamination Protocol

A self-validating safety system must account for operational deviations. If a spill occurs outside of engineering containment, execute the following steps:

  • Evacuation & Assessment: Immediately halt work and evacuate non-essential personnel from the immediate area to prevent tracking the powder[3].

  • Emergency PPE: The responder must don a half-mask particulate respirator (N95/P100) and fresh double gloves before approaching the spill[7].

  • Containment (No Dry Sweeping): Never use a brush or broom to dry-sweep the powder, as the mechanical action will aggressively resuspend the dust into the breathing zone[5][7].

  • Neutralization & Cleaning: Cover the spill with a damp absorbent pad. Wipe the area with a wet paper towel (using water or a mild 10% isopropanol solution) to dissolve and capture the residual hydrochloride salt.

  • Waste Segregation: Place all contaminated wipes and PPE into a designated, sealable hazardous waste bag.

Waste Disposal Plan

Proper chemical disposal is dictated by environmental regulations and the core principle of containment[8].

  • Solid Waste: Surplus 2-(Azepan-4-yl)acetamide hydrochloride, empty vials, and contaminated PPE must never be allowed to enter municipal drains or soil[9]. Collect these materials in a clearly labeled, tightly closed, compatible container. Offer the surplus to a licensed hazardous waste management facility[9][10].

  • Aqueous Waste: If the compound is dissolved in an aqueous solution during an experimental workup, do not mix it with incompatible waste streams (e.g., strong bases, which could deprotonate the salt, liberate the free amine, and drastically alter its volatility and toxicity profile). Segregate this as "Aqueous Amine/Halogenated Waste" and dispose of it strictly according to EPA guidelines[11].

Workflow Visualization

Handling_Logic A Hazard Assessment 2-(Azepan-4-yl)acetamide HCl B Routine Handling (Fume Hood / Isolator) A->B Normal Ops C Accidental Spill (Outside Containment) A->C Deviation D Don Standard PPE (Nitrile, Goggles, Lab Coat) B->D E Don Emergency PPE (Respirator, Double Gloves) C->E F Execute Experiment (Closed System Transfer) D->F G Contain & Neutralize (Wet Wipe, No Dry Sweep) E->G H Waste Segregation (EPA Compliant Disposal) F->H G->H

Logical workflow for handling and spill response of 2-(Azepan-4-yl)acetamide HCl.

References

  • Safety Data Sheet - Tocris Bioscience. tocris.com. Link

  • SAFETY DATA SHEET - CymitQuimica. cymitquimica.com. 5

  • 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride | 58108-05-7 | Benchchem. benchchem.com. 9

  • 3-Buten-1-amine Hydrochloride - SAFETY DATA SHEET. tcichemicals.com. 3

  • 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET. tcichemicals.com.7

  • Methyl (R)-(-)-mandelate | 20698-91-3 | Benchchem. benchchem.com. 10

  • Improving Laboratory Chemical Safety Practices Through Participatory Workshops. researchgate.net. 1

  • Industrial Hygiene Services - Triumvirate Environmental. triumvirate.com. 2

  • UC Davis Laboratory Safety Manual v1.5. ucdavis.edu. 6

  • 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 | Benchchem. benchchem.com. 8

  • EHS Standard (PSG) - Containment and Handling of Active Pharmaceuticals. scribd.com.4

  • 200014Y4.txt - epa nepis. epa.gov. 11

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